molecular formula C9H9Cl2N3 B1459486 5,7-Dichloro-2-isopropylpyrazolo[1,5-A]pyrimidine CAS No. 1211591-34-2

5,7-Dichloro-2-isopropylpyrazolo[1,5-A]pyrimidine

Cat. No.: B1459486
CAS No.: 1211591-34-2
M. Wt: 230.09 g/mol
InChI Key: NNACUNYNRYVYQQ-UHFFFAOYSA-N
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Description

5,7-Dichloro-2-isopropylpyrazolo[1,5-a]pyrimidine (CAS 1211591-34-2) is a high-value chemical intermediate in medicinal chemistry and drug discovery. This compound features a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold recognized for its significant role in targeted cancer therapy . The presence of two chlorine atoms at the 5 and 7 positions makes it a versatile building block for further functionalization via nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, allowing researchers to introduce diverse substituents and create extensive libraries for structure-activity relationship (SAR) studies . This compound is primarily utilized in the synthesis of potential protein kinase inhibitors (PKIs) . Kinases are essential enzymes frequently dysregulated in cancers, and small-molecule inhibitors based on the pyrazolo[1,5-a]pyrimidine core have shown potent activity against a range of oncology targets, including CK2, EGFR, B-Raf, and various Cyclin-Dependent Kinases (CDKs) . The dichloro-substituted intermediate is a critical precursor in multi-step syntheses, often undergoing selective displacement at one chlorine atom with nitrogen nucleophiles like morpholine to create key "morpholine-pyrimidine" motifs commonly found in active inhibitors . Researchers value this compound for its ability to streamline the development of novel therapeutic candidates for diseases such as non-small cell lung cancer and melanoma . This product is intended for research applications only and is not for diagnostic or therapeutic use. Handle with appropriate safety precautions.

Properties

IUPAC Name

5,7-dichloro-2-propan-2-ylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N3/c1-5(2)6-3-9-12-7(10)4-8(11)14(9)13-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNACUNYNRYVYQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN2C(=C1)N=C(C=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 5,7-Dichloro-2-isopropylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 5,7-dichloro-2-isopropylpyrazolo[1,5-a]pyrimidine CAS Registry Number: 780757-88-2 (Generic for analogs, specific isomers vary) Primary Application: Key intermediate for Cyclin-Dependent Kinase (CDK) inhibitors (e.g., Dinaciclib) and other ATP-competitive kinase inhibitors.[1]

This technical guide details the robust synthesis of the 5,7-dichloro-2-isopropylpyrazolo[1,5-a]pyrimidine scaffold.[1] This heterocycle is a "privileged structure" in medicinal chemistry due to its ability to mimic the adenine moiety of ATP, allowing it to bind effectively within the hinge region of kinase active sites. The presence of electrophilic chlorine atoms at positions 5 and 7 allows for sequential, regioselective Nucleophilic Aromatic Substitution (SNAr), enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

Retrosynthetic Analysis & Strategy

The synthesis is a convergent approach involving the condensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl equivalent, followed by activation of the resulting oxygenated heterocycle.

Strategic Logic:

  • The Core Construction: The pyrazolo[1,5-a]pyrimidine skeleton is best formed via a [3+3] cyclocondensation.[1]

  • Regiocontrol: The 2-isopropyl group is installed early on the pyrazole ring to avoid late-stage alkylation issues.[1]

  • Activation: The 5,7-dihydroxy (or dione) intermediate is converted to the dichloro derivative to create two distinct electrophilic sites.[1]

Retrosynthesis Target 5,7-dichloro-2-isopropyl pyrazolo[1,5-a]pyrimidine Intermediate 5,7-dihydroxy-2-isopropyl pyrazolo[1,5-a]pyrimidine (Tautomer: 5,7-dione) Intermediate->Target Chlorination (POCl3) Precursor1 3-amino-5-isopropylpyrazole Precursor1->Intermediate Cyclocondensation (NaOEt/EtOH) Precursor2 Diethyl malonate Precursor2->Intermediate

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the bicyclic core.[1]

Experimental Protocols

Phase 1: Cyclocondensation (Scaffold Formation)

The formation of the bicyclic system utilizes the reactivity of the exocyclic amine and the endocyclic nitrogen of the pyrazole.

Reagents:

  • 3-Amino-5-isopropylpyrazole (1.0 eq)[1]

  • Diethyl malonate (1.5 eq)[1]

  • Sodium ethoxide (NaOEt) (2.0 - 3.0 eq) - Prepared in situ or 21 wt% solution[1]

  • Ethanol (anhydrous)[1]

Protocol:

  • Preparation of Base: In a dry multi-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve sodium metal (2.5 eq) in anhydrous ethanol to generate a fresh NaOEt solution. Alternatively, use commercial 21% NaOEt in EtOH.

  • Addition: Add 3-amino-5-isopropylpyrazole (1.0 eq) to the stirring base solution at room temperature. Stir for 15 minutes to ensure deprotonation/equilibration.

  • Condensation: Dropwise add diethyl malonate (1.5 eq) over 20 minutes.

  • Reflux: Heat the mixture to reflux (approx. 78-80 °C) for 12–16 hours. Monitor by LC-MS (Target mass: M+H ≈ 236 for the dihydroxy form).[1]

  • Work-up (Critical for Yield):

    • Cool the reaction mixture to room temperature.

    • Concentrate in vacuo to remove most ethanol.[1]

    • Dissolve the residue in water (minimal volume).[1]

    • Acidify carefully with concentrated HCl to pH ~2.[1] The product (5,7-dihydroxy-2-isopropylpyrazolo[1,5-a]pyrimidine) will precipitate as an off-white solid.[1]

    • Filter the solid, wash with cold water, and dry under vacuum at 50 °C.

Expertise Note (Tautomerism): While often drawn as the 5,7-dihydroxy species, this intermediate exists in equilibrium with its keto-tautomers (5,7-dione). In the solid state, it often adopts the dione form. This does not affect the subsequent chlorination, but spectral data (NMR) may show amide-like protons.[1]

Phase 2: Chlorination (Activation)

This step converts the unreactive "dione" oxygen functionality into highly reactive chloro-leaving groups.[1]

Reagents:

  • 5,7-dihydroxy-2-isopropylpyrazolo[1,5-a]pyrimidine (Intermediate from Phase 1)[1]

  • Phosphorus oxychloride (POCl3) (Excess, solvent/reagent)

  • N,N-Dimethylaniline (DMA) or Pyridine (1.0 eq) - Catalyst/Acid Scavenger[1]

Protocol:

  • Setup: Place the dried intermediate in a heavy-walled flask.

  • Reagent Addition: Add POCl3 (approx. 5–10 volumes relative to solid weight). Add N,N-dimethylaniline (1.0 eq) slowly. Caution: Exothermic.[1]

  • Reaction: Heat the mixture to reflux (105–110 °C) for 4–6 hours. The suspension should become a clear solution as the reaction proceeds.

  • Quenching (Safety Critical):

    • Cool the reaction mixture to room temperature.

    • Remove excess POCl3 via rotary evaporation (use a caustic trap).[1]

    • Slowly pour the resulting syrup onto crushed ice with vigorous stirring. POCl3 hydrolysis is violent and delayed.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (3x).

  • Purification: Wash combined organics with saturated NaHCO3 (to remove residual acid) and brine. Dry over Na2SO4.

  • Isolation: Concentrate to yield the crude 5,7-dichloro-2-isopropylpyrazolo[1,5-a]pyrimidine. Recrystallization from Ethanol/Hexane or flash chromatography (Hexane/EtOAc) affords the pure product.[1]

Critical Process Parameters & Data

ParameterSpecificationRationale
Stoichiometry (Step 1) 1.5 eq Diethyl MalonateExcess malonate drives the equilibrium toward cyclization and prevents oligomerization.[1]
pH Control (Step 1) Acidify to pH 2The dihydroxy intermediate is amphoteric; it is soluble in base (as a salt).[1] Low pH is required to precipitate the neutral form.[1]
Temperature (Step 2) Reflux (>100°C)High energy barrier for the chlorination of the electron-deficient pyrimidine ring.[1]
Quenching (Step 2) Ice Bath, <10°CHydrolysis of POCl3 generates HCl and heat. Uncontrolled quenching causes splattering and toxic vapor release.[1]

Regioselectivity & Downstream Utility

Understanding the reactivity profile of the 5,7-dichloro scaffold is essential for designing downstream analogs (e.g., Dinaciclib synthesis).

The Rule of Selectivity: In SNAr reactions with nucleophiles (amines), the C7-chloride is significantly more reactive than the C5-chloride .

  • C7 Position: Located gamma to the bridgehead nitrogen (N4).[1] The resonance contribution from the bridgehead nitrogen makes the C7 position highly susceptible to nucleophilic attack.

  • C5 Position: Reacts only under more forcing conditions (higher temperature or stronger nucleophiles) after C7 has been substituted.[1]

Reaction Workflow:

ReactionFlow Start 5,7-dichloro scaffold Step1 S_NAr 1 (Low Temp, 0-25°C) Start->Step1 Inter 7-amino-5-chloro intermediate Step1->Inter Step2 S_NAr 2 (High Temp, >80°C) Inter->Step2 Final 5,7-diamino product Step2->Final

Figure 2: Sequential functionalization strategy. C7 substitution occurs first, enabling the synthesis of asymmetric 5,7-disubstituted inhibitors.

Safety & Handling (SDS Highlights)

  • Phosphorus Oxychloride (POCl3): Highly corrosive and toxic.[1] Reacts violently with water to release HCl gas and phosphoric acid.[1] All glassware must be bone-dry.[1] Quenching must be performed in a fume hood behind a blast shield.[1]

  • 3-Amino-5-isopropylpyrazole: Irritant.[1] Handle with gloves.[1][2][3]

  • N,N-Dimethylaniline: Toxic by inhalation and skin contact.[1]

References

  • Parry, D., et al. (2010). "Dinaciclib (SCH 727965), a Novel and Potent Cyclin-Dependent Kinase Inhibitor."[1] Molecular Cancer Therapeutics, 9(8), 2344–2353.

  • Guzi, T. J., et al. (2007). "Pyrazolo[1,5-a]pyrimidine compounds as cyclin dependent kinase inhibitors." U.S. Patent 2007/0173504 A1.[1] (Primary patent describing the synthesis of Dinaciclib and the 5,7-dichloro intermediate).

  • Popowycz, F., et al. (2019). "Pyrazolo[1,5-a]pyrimidines: a privileged scaffold in drug discovery."[1][4][5] Expert Opinion on Therapeutic Patents, 29(11), 863-884. (Review of reactivity and regioselectivity). [1]

  • BenchChem. (2025).[1] "Synthesis of TTK inhibitors using a 3-bromo-5,7-dichloro-pyrazolo[1,5-a]pyrimidine intermediate." (Technical note confirming SNAr regioselectivity).

Sources

Physicochemical Properties and Synthetic Applications of 5,7-Dichloro-2-isopropylpyrazolo[1,5-a]pyrimidine in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Medicinal Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The pyrazolo[1,5-a]pyrimidine core is widely recognized as a privileged scaffold in the design of ATP-competitive protein kinase inhibitors[1]. Among its critical building blocks, 5,7-dichloro-2-isopropylpyrazolo[1,5-a]pyrimidine (CAS: 1211591-34-2) serves as a highly versatile, bifunctional intermediate. This whitepaper details the physicochemical profiling, mechanistic synthesis, and regioselective functionalization of this compound, providing field-proven protocols for researchers developing targeted therapeutics for oncology and autoimmune diseases.

Structural Significance & Physicochemical Profiling

The architectural advantage of the pyrazolo[1,5-a]pyrimidine scaffold lies in its planar, fused bicyclic N-heterocyclic system, which perfectly mimics the purine ring of ATP. This allows derivatives to anchor deeply into the hinge region of kinase active sites via critical hydrogen bonds[1]. The addition of an isopropyl group at the C2 position enhances the lipophilicity and steric bulk of the molecule, which is often exploited to improve binding affinity and selectivity within hydrophobic sub-pockets of kinases such as CDK2, TRKA, and PI3Kδ[2][3].

To facilitate proper handling and reaction planning, the quantitative physicochemical properties of the intermediate are summarized below.

Table 1: Physicochemical Properties of 5,7-Dichloro-2-isopropylpyrazolo[1,5-a]pyrimidine
PropertyValue / Description
Chemical Name 5,7-Dichloro-2-isopropylpyrazolo[1,5-a]pyrimidine
CAS Registry Number 1211591-34-2
Molecular Formula C9H9Cl2N3
Molecular Weight 230.09 g/mol
Structural Class Fused bicyclic N-heterocycle (Pyrazolo-pyrimidine)
Physical State Off-white to yellow solid
Electrophilic Centers C7 (Primary, highly activated), C5 (Secondary)
Storage Conditions Inert atmosphere (Nitrogen/Argon), 2–8 °C[4]

Mechanistic Synthesis & Regioselective Functionalization

The utility of 5,7-dichloro-2-isopropylpyrazolo[1,5-a]pyrimidine stems from the differential reactivity of its two chlorine atoms. As a Senior Application Scientist, it is crucial to understand why these reactions proceed as they do, rather than simply following a recipe.

Synthesis of the Dichloro Core

The synthesis begins with a cyclocondensation reaction followed by a rigorous chlorination step[4].

Causality Insight: During chlorination, phosphorus oxychloride (


) converts the tautomeric hydroxyl groups of the diol intermediate into chlorides. The addition of 

-dimethylaniline is not merely for acid scavenging; it nucleophilically attacks

to form a highly electrophilic Vilsmeier-Haack-type intermediate. This synergy accelerates the activation of the hydroxyl oxygen, facilitating its rapid displacement by chloride ions and preventing the formation of unreactive polymeric byproducts.
Protocol 1: Preparation of 5,7-Dichloro-2-isopropylpyrazolo[1,5-a]pyrimidine
  • Cyclocondensation: React 5-amino-3-isopropylpyrazole (1.0 eq) with diethyl malonate (1.1 eq) in absolute ethanol containing sodium ethoxide. Reflux for 12 hours to form the 2-isopropylpyrazolo[1,5-a]pyrimidine-5,7-diol intermediate.

  • Chlorination Setup: Suspend the dried diol intermediate in neat

    
     (approx. 10 volumes). Cool the reaction vessel to 0 °C using an ice bath.
    
  • Catalyst Addition: Slowly add

    
    -dimethylaniline (2.5 eq) dropwise to control the exothermic formation of the Vilsmeier-type complex[4].
    
  • Thermal Activation: Remove the ice bath, allow the mixture to reach room temperature, and then heat at 60 °C for 16 hours under a strict nitrogen atmosphere[4].

  • Quenching & Workup: Carefully pour the cooled reaction mixture over crushed ice to quench excess

    
    . Extract the aqueous layer with dichloromethane (
    
    
    
    ) four times.
  • Isolation: Combine the organic phases, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via silica gel flash chromatography (gradient: 1:1 to 2:1 
    
    
    
    :hexane) to yield the pure product[4].
Regioselective Nucleophilic Aromatic Substitution ( )

The di-chlorinated core is primed for sequential functionalization.

Causality Insight: The C7 position is vastly more electrophilic than the C5 position. This is driven by the strong electron-withdrawing effect of the adjacent bridgehead nitrogen (N4) and the N8 nitrogen. Nucleophilic attack at C7 forms a Meisenheimer complex where the negative charge is highly stabilized by delocalization onto these electronegative nitrogen atoms[3]. Consequently,


 at C7 is kinetically favored and occurs rapidly at room temperature.
Protocol 2: Regioselective

at the C7 Position
  • Reaction Setup: Dissolve 5,7-dichloro-2-isopropylpyrazolo[1,5-a]pyrimidine in a polar aprotic solvent such as DMF or acetonitrile.

  • Nucleophile Addition: Add 1.05 equivalents of the desired primary or secondary amine (e.g., morpholine)[3].

  • Base Addition: Add 2.0 equivalents of anhydrous potassium carbonate (

    
    ) or 
    
    
    
    -diisopropylethylamine (DIPEA) to scavenge the generated HCl.
  • Stirring: Stir the mixture at room temperature (20–25 °C) for 2–4 hours. Crucial: Do not heat the reaction, as elevated temperatures will erode regioselectivity and lead to C5 substitution or di-substitution.

  • Isolation: Quench with water to precipitate the 7-substituted-5-chloro intermediate. Filter, wash with cold water, and dry under vacuum.

SynthesisWorkflow A 5-Amino-3-isopropylpyrazole + Diethyl Malonate B Cyclocondensation (NaOEt, EtOH, Reflux) A->B C 2-Isopropylpyrazolo[1,5-a] pyrimidine-5,7-diol B->C D Chlorination (POCl3, PhNMe2, 60°C) C->D E 5,7-Dichloro-2-isopropyl pyrazolo[1,5-a]pyrimidine D->E F Regioselective SNAr (Amine, K2CO3, RT) E->F G 7-Amino-5-chloro-2-isopropyl pyrazolo[1,5-a]pyrimidine F->G

Fig 1: Step-by-step synthetic workflow and regioselective functionalization of the dichloro core.

Applications in Kinase Inhibitor Discovery

Once the C7 position is functionalized, the remaining C5 chlorine can be subjected to high-temperature


 or Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling) to introduce aryl or heteroaryl groups[1][3]. This sequential modification strategy is the cornerstone of developing advanced therapeutics.
  • CDK2 and TRKA Dual Inhibitors: Pyrazolo[1,5-a]pyrimidine derivatives synthesized from this core have shown potent dual inhibitory activity against CDK2 and TRKA kinases, achieving

    
     values in the sub-micromolar range. This dual inhibition is highly effective in halting cancer cell proliferation and overcoming drug resistance in malignancies associated with NTRK fusions[2].
    
  • PI3Kδ Inhibitors: By utilizing the C7 position for morpholine substitution and the C5 position for indole coupling, researchers have successfully developed highly selective PI3Kδ inhibitors. The isopropyl group at C2 plays a vital role in orienting the molecule within the lipid kinase binding pocket[3].

KinaseInhibition Drug Pyrazolo[1,5-a]pyrimidine Derivative ATP ATP Hinge Region (Kinase Active Site) Drug->ATP Competitive Binding Kinase Target Kinase (e.g., CDK2 / PI3K) ATP->Kinase Signaling Downstream Phosphorylation Kinase->Signaling Blocked Apoptosis Cell Cycle Arrest & Apoptosis Kinase->Apoptosis Induced

Fig 2: Mechanism of action for pyrazolo[1,5-a]pyrimidine-derived ATP-competitive kinase inhibitors.

Conclusion

The compound 5,7-dichloro-2-isopropylpyrazolo[1,5-a]pyrimidine is an indispensable building block in modern medicinal chemistry. By leveraging the distinct electrophilicity of its C7 and C5 positions, researchers can execute highly controlled, sequential functionalizations. Understanding the mechanistic causality behind the chlorination and


 steps ensures high yields, strict regiocontrol, and the successful generation of potent, ATP-competitive kinase inhibitors.

References

  • 1 - National Institutes of Health (PMC)

  • 2 - MDPI 3.3 - MDPI 4.4 - ChemicalBook

Sources

5,7-Dichloro-2-isopropylpyrazolo[1,5-a]pyrimidine: Chemical Reactivity and Pharmacological Mechanism of Action

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, 5,7-dichloro-2-isopropylpyrazolo[1,5-a]pyrimidine (CAS: 1211591-34-2) is not deployed as an active pharmaceutical ingredient (API) itself, but rather as a highly specialized, bifunctional electrophilic building block. Its "mechanism of action" must be understood through two distinct lenses:

  • Chemical Mechanism (Synthetic Utility): The core acts as a linchpin for regioselective functionalization, allowing medicinal chemists to sequentially build complex molecules[1].

  • Biological Mechanism (Pharmacological Utility): The resulting fully functionalized derivatives act as potent, ATP-competitive inhibitors of critical protein kinases (such as CK2, CDK2, and PI3Kδ) and phosphodiesterases (like PDE4)[2][3].

This whitepaper details the causality behind its chemical reactivity, provides self-validating experimental protocols for its functionalization, and elucidates the biological signaling pathways disrupted by its derivatives.

Chemical Mechanism of Action: The Bifunctional Electrophile

Electronic Disparity and Regioselectivity

The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its structural mimicry of the adenine ring of ATP[1][2]. The presence of two chlorine atoms at the C5 and C7 positions provides a dual electrophilic system, but they are not equally reactive.

The C7-chlorine is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the C5-chlorine[1]. This disparity is driven by the strong electron-withdrawing effect of the adjacent bridgehead nitrogen (N4) and the pyrimidine nitrogen (N8). These heteroatoms stabilize the Meisenheimer complex intermediate formed during nucleophilic attack at C7 via inductive and resonance effects. Consequently, chemists can selectively substitute the C7 position under mild conditions without disturbing the C5-chlorine, which can later be functionalized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions)[1][4].

SyntheticWorkflow A 5,7-Dichloro-2-isopropyl- pyrazolo[1,5-a]pyrimidine (Bifunctional Core) B Regioselective SNAr (C7 Position) A->B Amine, Base, 25°C C C7-Substituted, C5-Chloro Intermediate B->C D Pd-Catalyzed Cross-Coupling (C5 Position) C->D Boronic Acid, Pd cat., 90°C E Fully Functionalized Kinase Inhibitor D->E

Caption: Regioselective synthetic workflow of the 5,7-dichloro-2-isopropylpyrazolo[1,5-a]pyrimidine core.

Validated Experimental Protocol: Sequential Functionalization

To ensure high yields and absolute regiocontrol, the following self-validating, two-step protocol is standard in the synthesis of pyrazolo[1,5-a]pyrimidine-based inhibitors.

Step 1: Regioselective C7-Amination (SNAr)

  • Objective: Selectively displace the C7-chlorine while preserving the C5-chlorine.

  • Procedure:

    • Dissolve 5,7-dichloro-2-isopropylpyrazolo[1,5-a]pyrimidine (1.0 eq) in a polar protic solvent (e.g., ethanol) at room temperature.

    • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq), followed by the dropwise addition of the target amine nucleophile (1.1 eq).

    • Stir the reaction at 25°C. Causality: Maintaining ambient temperature exploits the high electrophilicity of C7 while preventing the thermodynamic energy required to overcome the activation barrier for C5 substitution.

    • Monitor via LC-MS. Upon completion (typically 2–4 hours), concentrate the solvent in vacuo.

    • Purify via flash chromatography to isolate the C7-substituted intermediate.

Step 2: C5-Functionalization (Palladium-Catalyzed Cross-Coupling)

  • Objective: Introduce an aryl or heteroaryl group at the less reactive C5 position.

  • Procedure:

    • Combine the C7-substituted intermediate (1.0 eq), a boronic acid/ester (1.2 eq), and Na₂CO₃ (2.0 eq) in a 1,4-Dioxane/H₂O (4:1) mixture.

    • Degas the solution with N₂ for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) catalyst to an inactive Pd(II) species.

    • Add Pd(dppf)Cl₂ (0.05 eq) and heat the mixture to 90°C for 8–12 hours[4].

    • Filter through a Celite pad, extract with EtOAc, and purify via silica gel chromatography to yield the final API.

Biological Mechanism of Action: ATP-Competitive Kinase Inhibition

Once fully functionalized, the derivatives synthesized from this core exhibit profound biological activity. They function primarily as Type I kinase inhibitors , meaning they bind to the active conformation of the kinase within the ATP-binding pocket[2].

Hinge Region Engagement

The pyrazolo[1,5-a]pyrimidine system acts as an adenine bioisostere. The core nitrogen atoms (specifically N2 or N3) and the exocyclic NH group (typically introduced at the C7 position during Step 1) form critical, bidentate hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region[5]. This anchors the molecule deeply within the catalytic cleft, preventing ATP from binding and transferring its terminal phosphate to downstream substrates.

The Role of the 2-Isopropyl Substituent

The inclusion of the 2-isopropyl group is a deliberate structural design choice. The ATP-binding pocket of many kinases (such as CK2 and CDKs) contains a distinct, lipophilic sub-pocket adjacent to the hinge region. The branched, hydrophobic nature of the isopropyl group projects perfectly into this cavity. This interaction maximizes Van der Waals forces, significantly increasing both the binding affinity (lowering the IC₅₀) and the selectivity profile against off-target kinases that lack this specific hydrophobic geometry[5].

Downstream Pharmacological Effects

By occupying the ATP pocket, these derivatives halt downstream signal transduction. For example, when targeting Casein Kinase 2 (CK2), the inhibition prevents the phosphorylation of AKT at Ser129, thereby shutting down the hyperactivated AKT survival pathway and inducing apoptosis in malignant cells[5].

BiologicalMechanism Inhibitor 2-Isopropylpyrazolo[1,5-a]pyrimidine Derivative Kinase Target Kinase (e.g., CK2, CDK2) ATP-Binding Pocket Inhibitor->Kinase ATP-Competitive Inhibition Substrate Downstream Effector (e.g., AKT, Rb) Kinase->Substrate Phosphorylation (Blocked) Response Cell Cycle Arrest / Apoptosis Substrate->Response Signal Transduction (Halted)

Caption: Biological mechanism of action: ATP-competitive inhibition halting downstream signaling.

Quantitative Data Summaries

Table 1: Differential Reactivity Profile of the Pyrazolo[1,5-a]pyrimidine Core

Reaction SiteElectrophilicityPrimary Reaction TypeOptimal TemperatureTypical Reagents
C7 Position High (Activated by N4/N8)SNAr (Nucleophilic Substitution)20°C – 50°CAmines, Alcohols, DIPEA, K₂CO₃
C5 Position ModeratePd-Catalyzed Cross-Coupling80°C – 110°CBoronic Acids, Pd(PPh₃)₄, Pd(dppf)Cl₂

Table 2: Common Pharmacological Targets of Functionalized Derivatives

Target Kinase / EnzymeRole of 2-Isopropyl GroupDownstream Effect of InhibitionTherapeutic Indication
CK2 Occupies hydrophobic pocket near gatekeeper residueDepletes pAKT-S129 levelsSolid Tumors / Leukemia
CDK2 / CDK9 Enhances selectivity over CDK1Prevents Rb phosphorylationBroad-spectrum Oncology
PDE4 Anchors to metal-binding pocketElevates intracellular cAMPIdiopathic Pulmonary Fibrosis
PI3Kδ Stabilizes hinge-binding conformationBlocks PIP3 generationInflammatory Diseases / COPD

References

  • Source: Pharmaceuticals / National Center for Biotechnology Information (PMC)
  • Source: ACS Medicinal Chemistry Letters / National Center for Biotechnology Information (PMC)
  • Dichloropyrazolo[1,5-a]pyrimidine (CAS No. 57489-77-7)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Source: Journal of Medicinal Chemistry (ACS Publications)

Sources

Technical Deep Dive: Early Studies & Synthetic Evolution of Pyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Focus: Synthetic Regiochemistry, Early SAR, and Protocol Standardization

Executive Summary: The Purine Isostere Advantage

The pyrazolo[1,5-a]pyrimidine scaffold represents one of the most successful bioisosteres of the purine ring system in medicinal chemistry. By replacing the imidazole ring of purine with a pyrazole moiety fused to a pyrimidine, researchers created a planar, electron-rich system that mimics the adenine core of ATP.

Early studies (1970s–1990s) identified this scaffold's versatility, leading to two distinct therapeutic breakthroughs:

  • GABAergic Modulation: The discovery of "Z-drugs" like Zaleplon (Sonata®), which utilized the scaffold to bind selectively to the benzodiazepine site of GABA-A receptors.

  • Kinase Inhibition: The realization that the N1-N4 motif could function as a bidentate hinge binder in the ATP-binding pocket of protein kinases (e.g., CDKs, Src).

This guide dissects the foundational synthetic challenges—specifically the "regioselectivity problem"—and provides standardized protocols derived from these critical early investigations.

Part 1: The Synthetic Challenge — Regiocontrol[1]

The construction of the pyrazolo[1,5-a]pyrimidine core typically involves the condensation of 3(5)-aminopyrazoles with 1,3-dielectrophiles (such as


-diketones, 

-ketoesters, or enaminones).
The "5 vs 7" Regioselectivity Problem

A critical technical hurdle in early research was controlling the regiochemistry of cyclization. The 3-aminopyrazole precursor has two nucleophilic sites: the exocyclic amine (


) and the ring nitrogens (

). When reacting with an unsymmetrical 1,3-dielectrophile, two isomers are possible:
  • 7-Substituted Isomer: Formed via initial attack of the exocyclic amine on the most electrophilic carbonyl, followed by ring closure at

    
    .
    
  • 5-Substituted Isomer: Formed if the attack sequence is reversed or if steric factors redirect the initial nucleophilic attack.

Early studies established that pH and solvent polarity are the primary levers for controlling this outcome. Acidic conditions (e.g., glacial acetic acid) tend to favor the thermodynamically stable 7-substituted products (crucial for Zaleplon), while basic conditions can sometimes alter this selectivity.

Visualization: Synthetic Divergence

The following diagram illustrates the mechanistic bifurcation that researchers must control.

Regiochemistry Precursor 3-Aminopyrazole (Nucleophile) Intermediate Acyclic Intermediate Precursor->Intermediate Initial Attack (-NH2 on C=O) Electrophile Unsymmetrical 1,3-Dielectrophile (e.g., Enaminone) Electrophile->Intermediate Isomer7 7-Substituted Pyrazolo[1,5-a]pyrimidine (Thermodynamic/Acidic) Intermediate->Isomer7 Cyclization at N2 (Standard Path) Isomer5 5-Substituted Pyrazolo[1,5-a]pyrimidine (Kinetic/Steric) Intermediate->Isomer5 Alternative Cyclization

Caption: Mechanistic divergence in the condensation of 3-aminopyrazoles with unsymmetrical electrophiles. Control over reaction conditions (pH, temperature) dictates the ratio of 7- vs 5-substituted isomers.

Part 2: Case Study — The GABAergic Era (Zaleplon)

The development of Zaleplon (CL-284,846) in the 1990s marked the maturation of this scaffold. Unlike benzodiazepines, Zaleplon is a pyrazolopyrimidine that binds with high affinity to the


 subunit of the GABA-A receptor, mediating sedation with minimal myorelaxant effects.
Structural Activity Relationship (SAR)

Early SAR studies highlighted three non-negotiable features for GABA-A affinity:

  • 3-Cyano Group: Essential for binding pocket fit (mimicking the carbonyl of benzodiazepines).

  • 7-Aryl Substitution: The phenyl ring at position 7 (specifically with an acetamide side chain) provides critical hydrophobic interactions.

  • Regiopurity: Only the 7-aryl isomer is active; the 5-aryl isomer is essentially inert at the receptor.

Protocol 1: Regioselective Synthesis of Zaleplon

Reference Standard: Based on US Patent 4,626,538 and EP 0776898.

Objective: Synthesis of N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-N-ethylacetamide (Zaleplon) with >95% regioselectivity.

Reagents:

  • Component A: 3-Amino-4-cyanopyrazole (1.0 eq)

  • Component B: 3-Dimethylamino-1-(3-N-ethyl-N-acetylaminophenyl)-2-propen-1-one (Enaminone precursor) (1.0 eq)

  • Solvent/Catalyst: Glacial Acetic Acid (AcOH) or 50% Aqueous AcOH.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve Component B (Enaminone) in Glacial Acetic Acid (approx. 5-10 volumes).

  • Addition: Add Component A (3-Amino-4-cyanopyrazole) in a single portion.

    • Expert Note: The use of the enaminone rather than a simple diketone enhances regioselectivity because the dimethylamino group acts as an excellent leaving group, directing the initial nucleophilic attack of the pyrazole amine to the specific

      
      -carbon.
      
  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[1] The intermediate enamine usually disappears within 2 hours.

  • Workup: Cool the reaction mixture to room temperature. Pour the solution into ice-cold water (10 volumes).

  • Crystallization: The product typically precipitates as a solid. Filter the solid and wash copiously with water to remove acetic acid.

  • Purification: Recrystallize from methanol or ethanol to remove trace 5-isomer and unreacted starting materials.

Self-Validation Check:

  • 1H NMR (DMSO-d6): Look for the characteristic pyrimidine protons. The 7-aryl isomer will show distinct coupling patterns compared to the 5-aryl isomer.

  • Melting Point: Pure Zaleplon melts at

    
    .
    

Part 3: The Kinase Revolution (ATP Mimicry)

Following the success of Zaleplon, the scaffold was repurposed for kinase inhibition. The pyrazolo[1,5-a]pyrimidine core is isosteric with adenine.

Pharmacophore Mapping

In the ATP binding pocket of kinases (e.g., CDK2, Src, KDR), the scaffold orients such that:

  • N1 accepts a hydrogen bond from the kinase hinge region.

  • C-NH (if present at pos 3 or 5) or N4 can act as donors/acceptors.

  • C3/C7 Substituents: Occupy the hydrophobic pockets (Gatekeeper / Sugar pocket).

Visualization: ATP Bioisostere Logic

The diagram below maps the pyrazolo[1,5-a]pyrimidine core against the Adenine pharmacophore.

Pharmacophore Adenine Adenine Core (ATP) Scaffold Pyrazolo[1,5-a]pyrimidine Scaffold Scaffold->Adenine Bioisostere Interaction1 Hinge Binder (Acceptor) (N1 Position) Scaffold->Interaction1 Mimics N1 of Adenine Interaction2 Hydrophobic Pocket (C7 Substituent) Scaffold->Interaction2 Selectivity Determinant Interaction3 Solvent Front (C3 Substituent) Scaffold->Interaction3 Solubility/Potency

Caption: Pharmacophore mapping of the pyrazolo[1,5-a]pyrimidine scaffold showing critical binding interactions in the kinase ATP pocket.

Data Summary: Key Early Compounds

CompoundTargetPrimary IndicationKey Structural Feature
Zaleplon GABA-A (

)
Insomnia (Sedative)3-CN, 7-(3-acetamidophenyl)
Indiplon GABA-AInsomnia3-(2-thiophene), 7-methyl
Ocinaplon GABA-AAnxiolytic3-(2-pyridyl)
Early CDK Inhibitors CDK1/CDK2Cancer (Antiproliferative)3,5,7-trisubstituted derivatives

References

  • Synthesis and Benzodiazepine Receptor Affinity of Pyrazolo[1,5-a]pyrimidine Derivatives. Source: Journal of Medicinal Chemistry (Early SAR studies establishing the GABA-A pharmacophore). URL:[Link] (Contextual link to Zaleplon review confirming class)

  • Zaleplon Synthesis Patent (US 4,626,538).
  • Regioselectivity in the Multicomponent Reaction of 5-Aminopyrazoles. Source: Beilstein Journal of Organic Chemistry. URL:[Link]

  • Pyrazolo[1,5-a]pyrimidines as Purine Bioisosteres: Access to Potent CDK Inhibitors. Source: National Institutes of Health (PMC). URL:[Link]

  • Process for the Preparation of Zaleplon (Regiochemistry Control).

Sources

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Chemotype in Kinase-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The pyrazolo[1,5-a]pyrimidine core has emerged as a highly versatile and privileged scaffold in modern medicinal chemistry. By acting as a bioisostere of the adenine ring, this heterocyclic system effectively mimics the binding of adenosine triphosphate (ATP) within the highly conserved hinge region of oncogenic kinases. This technical whitepaper explores the structural rationale, structure-activity relationships (SAR), and biological activities of pyrazolo[1,5-a]pyrimidine derivatives, with a specific focus on their role as Cyclin-Dependent Kinase (CDK) and Tropomyosin Receptor Kinase (TRK) inhibitors. Furthermore, we detail self-validating experimental workflows for evaluating these compounds from bench to preclinical validation.

Chemical Biology & Structural Rationale

The design of small-molecule kinase inhibitors heavily relies on exploiting the ATP-binding pocket. The pyrazolo[1,5-a]pyrimidine scaffold is structurally analogous to purines (such as adenine)[1]. However, its unique electron distribution and the positioning of its nitrogen atoms provide superior metabolic stability and tunable physicochemical properties compared to traditional purine-based drugs.

The Hinge-Binding Mechanism

In the active site of kinases, the nitrogen atoms of the pyrazolo[1,5-a]pyrimidine core act as critical hydrogen bond acceptors and donors.

  • In TRK Kinases: The scaffold forms essential bidentate hydrogen bonds with the backbone amide and carbonyl of the Met592 residue in the hinge region[2].

  • In CDKs: Similar interactions occur with the Leu83 residue[3].

By occupying the ATP-binding site, these molecules competitively inhibit kinase phosphorylation cascades, thereby halting downstream signaling pathways that drive tumor proliferation and survival[4].

CDK2_Pathway ATP ATP CDK2 CDK2 / Cyclin E Complex ATP->CDK2 Binds Hinge Region Rb Retinoblastoma Protein (Rb) CDK2->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases CellCycle G1 to S Phase Transition E2F->CellCycle Promotes Inhibitor Pyrazolo[1,5-a]pyrimidine (e.g., Dinaciclib) Inhibitor->CDK2 Competitive Inhibition Apoptosis Apoptosis / G1 Arrest Inhibitor->Apoptosis Induces

Figure 1: Mechanism of CDK2 inhibition by pyrazolo[1,5-a]pyrimidine derivatives leading to apoptosis.

Core Biological Activities & Target Kinases

Cyclin-Dependent Kinases (CDKs)

CDKs are master regulators of the cell cycle. Dysregulation of CDKs, particularly CDK1 and CDK2, is a hallmark of various malignancies. Dinaciclib , a clinical investigational drug, is a classic pyrazolo[1,5-a]pyrimidine derivative that exhibits broad-spectrum, sub-nanomolar inhibition of CDKs[3].

Recent SAR-driven optimizations have yielded highly selective preclinical candidates. For example, the synthesized derivative Compound 21c demonstrated an IC₅₀ of 18 nM against CDK2. In cellular assays, it triggered profound G1-phase cell cycle arrest and induced apoptosis in HCT-116 colorectal cancer cells while maintaining low toxicity toward normal WI-38 fibroblasts[3]. Similarly, Compound 7a has been identified as a potent CDK1/Cyclin B inhibitor (IC₅₀ = 161.2 nM), exerting its anti-tumor effect via intrinsic apoptotic pathways[5].

Tropomyosin Receptor Kinases (TRKs)

TRK kinases (TRKA, TRKB, TRKC), encoded by the NTRK genes, are vital targets for solid tumors harboring NTRK fusions. The pyrazolo[1,5-a]pyrimidine framework is the structural cornerstone of several FDA-approved TRK inhibitors, including Larotrectinib (approved in 2018) and the next-generation macrocyclic inhibitor Repotrectinib (approved in 2023)[6].

To combat acquired resistance mutations, researchers have also developed dual-target inhibitors. For instance, Compound 6t acts as a dual CDK2/TRKA inhibitor, demonstrating IC₅₀ values of 0.09 µM (CDK2) and 0.45 µM (TRKA), offering a multi-pharmacology approach to prevent tumor escape mechanisms[7].

Quantitative Data Summary

The table below synthesizes the biological activity of key pyrazolo[1,5-a]pyrimidine derivatives, highlighting their target specificity and translational status.

Compound / DrugPrimary Target(s)IC₅₀ ValueBiological EffectClinical Status
Larotrectinib TRKA, TRKB, TRKC1.2 - 2.1 nMInhibits oncogenic TRK signalingFDA Approved (2018)[6]
Repotrectinib ROS1, TRKA/B/C< 1 nMOvercomes solvent-front mutationsFDA Approved (2023)[6]
Dinaciclib CDK1, 2, 5, 9< 3 nMBroad-spectrum cell cycle arrestClinical Trials[3]
Compound 21c CDK218 nMG1-phase arrest, ApoptosisPreclinical Lead[3]
Compound 7a CDK1 / Cyc B161.2 nMG2/M-phase arrest, ApoptosisPreclinical Hit[5]
Compound 6t CDK2 / TRKA90 nM / 450 nMDual inhibition, broad cytotoxicityPreclinical Lead[7]

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the evaluation of pyrazolo[1,5-a]pyrimidine derivatives must follow rigorous, self-validating protocols. Below are the standardized methodologies for biochemical and cellular screening.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

Causality Insight: We utilize a luminescence-based ADP detection assay rather than radiometric ³³P-ATP assays to eliminate radioactive hazards while maintaining universal applicability across all kinase targets. The assay measures ADP formed from the kinase reaction, providing a direct, positive correlation with kinase activity.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point dose-response curve of the pyrazolo[1,5-a]pyrimidine derivative using a 1:3 serial dilution in 100% DMSO. Self-Validation: Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Pre-Incubation: Mix the purified kinase (e.g., CDK2/CycE) with the compound in kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows for binding equilibrium, which is critical for accurately capturing the IC₅₀ of slow-binding inhibitors.

  • Reaction Initiation: Add ultra-pure ATP (at the predetermined Kₘ value for the specific kinase) and the peptide substrate to initiate the reaction. Incubate for 60 minutes.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (incubate 40 min). Subsequently, add Kinase Detection Reagent to convert the generated ADP back to ATP, which is utilized by luciferase to produce light (incubate 30 min).

  • Data Analysis: Read luminescence on a microplate reader. Normalize data against positive controls (e.g., Larotrectinib or Roscovitine) and negative controls (DMSO vehicle). Fit the data to a 4-parameter logistic non-linear regression model to determine the IC₅₀. Self-Validation: Calculate the Z'-factor; the assay is only deemed robust and acceptable if Z' > 0.5.

Kinase_Assay Prep 1. Compound Prep (Serial Dilution) Incubate 2. Kinase + Inhibitor (Equilibration) Prep->Incubate ATP 3. Add ATP/Substrate (Reaction) Incubate->ATP Detect 4. ADP-Glo Reagent (Luminescence) ATP->Detect Analyze 5. IC50 Calculation (Curve Fitting) Detect->Analyze

Figure 2: High-throughput biochemical kinase screening workflow using ADP detection.

Cellular Apoptosis Assessment (Flow Cytometry)

Causality Insight: To prove that the anti-proliferative effect of the scaffold is driven by apoptosis rather than non-specific necrosis[3], we utilize dual-staining with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while PI only intercalates DNA in cells with compromised membranes (late apoptosis/necrosis).

Step-by-Step Protocol:

  • Cell Treatment: Seed HCT-116 cells in 6-well plates. Treat with the pyrazolo[1,5-a]pyrimidine derivative at its established cellular IC₅₀ concentration for 48 hours. Include a vehicle control (0.1% DMSO).

  • Harvesting: Collect both the culture media (containing detached, dead cells) and the adherent cells via gentle trypsinization. Self-Validation: Pooling media and adherent cells ensures no late-apoptotic cells are lost, preventing skewed viability data.

  • Staining: Wash the cell pellet twice with cold PBS. Resuspend in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature.

  • Acquisition: Analyze immediately using a flow cytometer. Gate the populations: Viable (Annexin V⁻/PI⁻), Early Apoptotic (Annexin V⁺/PI⁻), Late Apoptotic (Annexin V⁺/PI⁺), and Necrotic (Annexin V⁻/PI⁺).

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold is a masterclass in bioisosteric drug design. From the early development of broad-spectrum CDK inhibitors to the FDA approval of highly targeted TRK inhibitors like Larotrectinib and Repotrectinib, this chemotype continues to drive oncological breakthroughs. By leveraging precise SAR modifications at the C3, C5, and C7 positions, medicinal chemists can fine-tune kinase selectivity, overcome acquired resistance, and develop the next generation of precision therapeutics.

References

  • Title: New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents Source: doi.org (Journal of Molecular Structure) URL: [Link]

  • Title: Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity Source: mdpi.com (Pharmaceuticals) URL: [Link]

  • Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: rsc.org (RSC Medicinal Chemistry) URL: [Link]

  • Title: Identification of a promising hit from a new series of pyrazolo[1,5-a]pyrimidine based compounds as a potential anticancer agent with potent CDK1 inhibitory and pro-apoptotic properties through a multistep in vitro assessment Source: nih.gov (Bioorganic Chemistry) URL: [Link]

  • Title: Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights Source: nih.gov (Molecules) URL: [Link]

  • Title: Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1) Source: nih.gov (European Journal of Medicinal Chemistry) URL: [Link]

Sources

Technical Guide: Solubility Profiling of 5,7-Dichloro-2-isopropylpyrazolo[1,5-a]pyrimidine

[1]

Executive Summary & Compound Identity

5,7-dichloro-2-isopropylpyrazolo[1,5-a]pyrimidine (CAS: 771510-32-8) is a critical bicyclic heteroaromatic intermediate.[1] It serves as a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of ATP-competitive kinase inhibitors (e.g., Trk, CK2, and CDK inhibitors).[1]

The compound features a lipophilic isopropyl group at the C-2 position and two reactive chlorine atoms at C-5 and C-7.[1] This structural duality—lipophilic alkyl chain vs. polarizable halogenated core—dictates its solubility profile: it exhibits poor aqueous solubility but high affinity for polar aprotic and chlorinated organic solvents.[1]

PropertySpecification
CAS Number 771510-32-8
Molecular Formula C₉H₉Cl₂N₃
Molecular Weight 230.09 g/mol
Physical State Beige to off-white solid
Primary Application Kinase inhibitor scaffold; Nucleophilic aromatic substitution (

) substrate

Qualitative Solubility Profile

Based on Structural Activity Relationship (SAR) analysis and analogous pyrazolo[1,5-a]pyrimidine derivatives, the following solubility hierarchy is established. This profile guides initial solvent screening for reaction and purification.[1]

Table 1: Predicted Solubility in Common Organic Solvents (298.15 K)

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Halogenated Dichloromethane (DCM), ChloroformHigh "Like-dissolves-like" interaction; excellent solvent for initial extraction.[1]
Polar Aprotic DMF, DMSO, NMPVery High Strong dipole-dipole interactions overcome crystal lattice energy; ideal for

reactions.[1]
Esters/Ketones Ethyl Acetate, AcetoneModerate Good solubility; effective for recrystallization when paired with non-polar anti-solvents.[1]
Alcohols Methanol, Ethanol, IsopropanolModerate (T-dependent) Limited solubility at RT; significant increase at reflux (ideal for cooling crystallization).[1]
Aromatic Toluene, XyleneModerate

stacking interactions facilitate dissolution, though less effective than chlorinated solvents.[1]
Aliphatic Hexane, HeptaneLow / Insoluble High lipophilicity of the isopropyl group is insufficient to overcome the polar heteroaromatic core's lattice energy.[1]
Aqueous Water, Buffers (pH 7)Insoluble Hydrophobic scaffold; requires co-solvents (e.g., DMSO) for biological assays.[1]

Experimental Determination Protocols

To obtain precise mole fraction solubility data (

Laser Monitoring Observation Technique1
Protocol A: Laser Monitoring Observation (Dynamic Method)

This method eliminates sampling errors associated with filtration in gravimetric analysis.[1]

Required Equipment:

  • Jacketed glass vessel (50 mL) with precise temperature control (

    
     0.05 K).
    
  • Laser monitoring system (laser source + light intensity detector).[1]

  • Magnetic stirrer.[1]

Step-by-Step Workflow:

  • Preparation: Add a known mass of solvent (

    
    ) and solute (
    
    
    ) to the vessel.[1] Ensure the solute is in excess (supersaturated suspension).[1]
  • Dissolution: Heat the mixture slowly while stirring. The laser beam passes through the suspension; the detector records low intensity due to scattering by undissolved particles.[1]

  • Equilibrium Detection: As the temperature rises, the solid dissolves.[1] The exact temperature at which the laser intensity maximizes (indicating a clear solution) is recorded as the saturation temperature (

    
    ).[1]
    
  • Iteration: Add more solute to the same solution and repeat to generate a solubility curve (

    
     vs. 
    
    
    ).
Protocol B: Gravimetric Method (Static Saturation)

Suitable for laboratories without laser monitoring equipment.[1]

  • Saturation: Add excess compound to the solvent in a sealed vial.

  • Equilibration: Shake at constant temperature (e.g., 298.15 K) for 24–48 hours.

  • Separation: Stop agitation and allow phases to separate (2–4 hours).

  • Sampling: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm).

  • Quantification: Evaporate the solvent and weigh the dry residue to calculate the mole fraction.

Thermodynamic Modeling & Visualization

Once experimental data is collected, it must be correlated to predict solubility at unmeasured temperatures.[1] The Modified Apelblat Equation is the industry standard for this class of heterocycles.[1]

The Modified Apelblat Model
1
  • 
     : Mole fraction solubility.[1][2]
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical parameters representing non-ideal solution behavior.[1]
    

Interpretation:

  • Parameter A & B: Relate to the enthalpy of solution.

  • Parameter C: Accounts for the temperature dependence of the heat capacity.

Workflow Visualization

The following diagram illustrates the logical flow from experimental design to process application.

SolubilityWorkflowcluster_ExpData Acquisitioncluster_ModelThermodynamic AnalysisStartCompound Synthesis(5,7-dichloro-2-isopropyl...)SolventSelectSolvent Screening(Polarity & BP)Start->SolventSelectExpMethodLaser MonitoringObservationSolventSelect->ExpMethodDataGenT vs. Solubility (x)Data TableExpMethod->DataGenApelblatApelblat Correlationln x = A + B/T + C ln TDataGen->ApelblatParamsEnthalpy (ΔH)Entropy (ΔS)Apelblat->ParamsProcessCrystallizationDesignParams->Process

Figure 1: Integrated workflow for solubility determination and thermodynamic modeling.

Process Engineering Applications

Understanding the solubility landscape allows for the optimization of purification and reaction processes.[1]

A. Crystallization Strategy[1]
  • Cooling Crystallization: Best performed in Ethanol or Isopropanol .[1]

    • Logic: The compound shows a steep solubility curve in alcohols (moderate at RT, high at boiling).[1] This maximizes recovery yield upon cooling.[1]

  • Anti-Solvent Crystallization:

    • Primary Solvent:Acetone or DMF (High solubility).[1]

    • Anti-Solvent:Water (Insoluble).[1]

    • Protocol: Dissolve crude product in minimal Acetone. Slowly add Water while stirring. The hydrophobic effect forces the 5,7-dichloro-2-isopropylpyrazolo[1,5-a]pyrimidine to precipitate selectively, leaving polar impurities in solution.[1]

B. Reaction Solvent Selection

For nucleophilic substitution at the C-7 position (common in drug synthesis):

  • Recommended Solvent: Ethanol or n-Butanol .[1]

  • Reasoning: These protic solvents facilitate the transition state for amine nucleophiles while maintaining sufficient solubility of the starting material at reflux temperatures.[1]

References

  • Synthesis & Properties: BenchChem Technical Guide: 5,7-Dichloropyrazolo[1,5-a]pyrimidine.[1] (2025).[1][3] Detailed synthesis and physical property overview.[1][4][5] [1]

  • Solubility Methodology: Solubility of a Series of Pyrimidine Derivatives in Methanol. (2018).[1] Revue Roumaine de Chimie. Describes the gravimetric and Apelblat modeling protocols for similar scaffolds.

  • Thermodynamic Modeling: Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole. (2019).[1][4] ResearchGate. Provides the mathematical framework for applying the Apelblat equation to pyrazole derivatives.

  • Structural Analogs: Physicochemical properties of some pyrimidine derivatives in organic solvents. (2018).[1] MedCrave. Comparative solubility data for substituted pyrimidines in DMF and Chloroform.

Thermal Stability & Solid-State Characterization of Dichlorinated Pyrazolopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dichlorinated pyrazolopyrimidines represent a privileged scaffold in modern drug discovery, particularly as ATP-competitive kinase inhibitors (e.g., targeting CDK2, EGFR, and B-Raf). While the introduction of chlorine atoms is primarily driven by the need to enhance lipophilicity and block metabolic hot-spots, it profoundly alters the solid-state thermodynamics of the molecule.

This guide provides a technical deep-dive into the thermal stability of two primary isomeric cores: 3,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine and 5,7-dichloropyrazolo[1,5-a]pyrimidine . It synthesizes empirical melting point data, degradation mechanisms, and standardized protocols for thermal assessment, establishing a reference for optimizing the shelf-life and processing conditions of these bioactive agents.

Chemical Architecture & Stability Factors

The Dichlorinated Cores

The thermal behavior of these compounds is dictated by the specific arrangement of nitrogen atoms and the positioning of the chlorine substituents.

Feature3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine 5,7-Dichloropyrazolo[1,5-a]pyrimidine
Structure Fused 5,6-membered rings with 4 nitrogens.Fused 5,6-membered rings with 3 nitrogens (bridgehead N).
Chlorine Roles C6-Cl: High reactivity (nucleophilic displacement).C3-Cl: Steric blocker; enhances lipophilicity.C7-Cl: Highly reactive (adjacent to bridgehead N).C5-Cl: Modulates electronic density of the pyrimidine ring.
Thermal Baseline High MP (>250°C) due to strong H-bond donor (N1-H) and planar stacking.Moderate MP (150–200°C) ; lacks the N-H donor of the [3,4-d] isomer, relying on dipole-dipole/halogen bonds.
The "Chlorine Effect" on Lattice Energy

Chlorination impacts thermal stability through three mechanistic pillars:

  • Halogen Bonding: The anisotropic charge distribution on the chlorine atom (the "sigma hole") allows for

    
     or 
    
    
    
    interactions. These directional forces often increase the lattice energy, resulting in higher melting points compared to non-chlorinated analogs.
  • Lipophilicity & Desolvation: The dichlorinated cores are highly lipophilic (LogP ~2.0–2.5). They tend to crystallize as anhydrous forms rather than hydrates, which simplifies thermal profiles (sharp melting endotherms vs. broad dehydration endotherms).

  • Metabolic vs. Thermal Trade-off: While C-Cl bonds prevent oxidative metabolism (blocking P450 sites), they introduce a vulnerability to nucleophilic hydrolysis at high temperatures in the presence of moisture, generating thermodynamic "sinks" (hydroxy-derivatives) that are inactive.

Experimental Protocols for Stability Assessment

To rigorously validate the thermal stability of a dichlorinated pyrazolopyrimidine candidate, the following workflow is required.

Differential Scanning Calorimetry (DSC)

Objective: Determine the onset of melting (


) and detect polymorphic transitions.
  • Instrument: TA Instruments Q2000 or equivalent.

  • Protocol:

    • Weigh 2–4 mg of dried sample into a Tzero aluminum pan.

    • Crimp with a pinhole lid (allows release of potential volatiles/HCl gas).

    • Equilibrate: at 25°C.

    • Ramp: 10°C/min to 350°C under Nitrogen purge (50 mL/min).

  • Interpretation:

    • Sharp Endotherm: Pure crystalline melt.

    • Exotherm post-melt: Decomposition (likely dehydrochlorination or ring opening).

    • Split Peak: Evidence of solvates or polymorphic mixtures.

Thermogravimetric Analysis (TGA)

Objective: Differentiate between desolvation (solvent loss) and degradation (molecular breakdown).

  • Protocol:

    • Load 5–10 mg of sample onto a platinum pan.

    • Ramp 10°C/min from ambient to 400°C.

  • Critical Thresholds:

    • < 150°C Mass Loss: Residual solvent/moisture.

    • > 250°C Mass Loss: Degradation. For dichlorinated species, look for a mass step corresponding to the loss of HCl (MW ~36.5), indicating thermal elimination.

Forced Degradation (Stress Testing)

Since the C-Cl bond is the "weak link" for hydrolysis, thermal stress must be coupled with chemical stress.

Stress ConditionProtocolExpected Degradation Pathway
Thermal (Dry) 80°C for 48 hours (solid state).Minimal. C-Cl bond is stable >300°C homolytically.
Acidic Hydrolysis 0.1 M HCl, 60°C, 24h.High Risk. Protonation of N1/N7 activates C-Cl for displacement by water

Hydroxy impurity.
Basic Hydrolysis 0.1 M NaOH, 60°C, 24h.Moderate Risk. Direct nucleophilic attack on C-Cl.
Photostability 1.2M lux hours (ICH Q1B).[1]Moderate Risk. Radical cleavage of C-Cl bond (photodehalogenation).

Synthesis & Functionalization Logic

The thermal history of the compound begins with its synthesis.[2][3] Residual precursors (like POCl3) can catalyze degradation.

SynthesisStability cluster_stability Stability Critical Quality Attributes (CQAs) Start Aminopyrazole Precursor Cyclization Cyclization (High T > 150°C) Start->Cyclization + Urea/Dicarbonyl Intermediate Pyrazolopyrimidine -Diol/One Cyclization->Intermediate Ring Fusion Chlorination Chlorination (POCl3, Reflux) Intermediate->Chlorination Activation Product Dichlorinated Scaffold Chlorination->Product Nucleophilic Subst. Impurity1 Residual POCl3 (Catalyzes Hydrolysis) Chlorination->Impurity1 Incomplete Workup Impurity2 Hydrolyzed Monochloro-ol Product->Impurity2 Moisture + Heat

Figure 1: Synthetic pathway highlighting critical process parameters (CPPs) that influence the thermal stability profile of the final isolated solid.

Case Study Data: Melting Point Trends

The following data illustrates how the core stability translates to substituted derivatives. Note the high thermal stability of the core structures.

Compound ClassSubstituents (R)Melting Point (

)
Stability Note
Core Scaffold 3,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine> 250°C Highly stable crystalline lattice due to H-bonding network.
N-Alkylated 4-chloro-6-(chloromethyl)-1-methyl...[4]286–287°C Methylation removes H-bond donor but Cl-packing maintains high

.
Functionalized 7-(aryl)-pyrazolo[1,5-a]pyrimidine188–264°C Wide range; highly dependent on aryl stacking interactions.
Drug Analog Indiplon/Zaleplon Derivatives180–200°C Polymorphism is common; thermal window is narrower due to acetamide side chains.

Diagram: Stability Factors Map

StabilityFactors Core Dichlorinated Pyrazolopyrimidine Lipophilicity Lipophilicity (LogP ~2.5) Core->Lipophilicity Packing Crystal Packing (Halogen Bonding) Core->Packing Metabolism Metabolic Stability (Blocks Oxidation) Core->Metabolism Hydrolysis Hydrolytic Risk (C-Cl Displacement) Core->Hydrolysis Risk Lipophilicity->Metabolism Membrane Permeability Melting High Melting Point (>200°C) Packing->Melting Increases Lattice Energy

Figure 2: Interconnected factors influencing the physicochemical stability of the scaffold.

Conclusion & Recommendations

For researchers developing dichlorinated pyrazolopyrimidines:

  • Solid State: Expect high melting points (>200°C). If a synthesized batch melts <150°C, suspect significant impurities or solvent inclusion (solvate).

  • Storage: Store under inert atmosphere (Ar/N2) at 2–8°C. While thermally stable, the C-Cl bond is sensitive to moisture over time.

  • Processing: These compounds can withstand standard wet granulation temperatures (up to 60°C) but avoid acidic excipients which may catalyze dehalogenation.

References

  • Synthesis and Isomerization of Some Novel Pyrazolopyrimidine Derivatives. Molecules, 2014. Link

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021. Link

  • Physical and chemical properties of 5,7-Dichloropyrazolo[1,5-a]pyrimidine. BenchChem Technical Guide, 2025.[5] Link

  • Synthesis of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine. Clausius Scientific Press, 2020. Link

  • Thermal Stability of Drugs (General Methodology). NETZSCH Analyzing & Testing, 2020. Link

  • Influence of Chlorine Substituents on Biological Activity. Euro Chlor, 2025. Link

Sources

Methodological & Application

"application of 5,7-dichloro-2-isopropylpyrazolo[1,5-a]pyrimidine in cancer research"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 5,7-Dichloro-2-isopropylpyrazolo[1,5-a]pyrimidine in Kinase Inhibitor Discovery

Executive Summary

The compound 5,7-dichloro-2-isopropylpyrazolo[1,5-a]pyrimidine represents a "privileged scaffold" in oncology research, serving as a critical intermediate for the synthesis of ATP-competitive kinase inhibitors. Its structural geometry allows it to mimic the adenine moiety of ATP, making it an ideal template for targeting Cyclin-Dependent Kinases (CDKs) and Tropomyosin Receptor Kinases (Trk) .

This guide details the application of this scaffold in drug discovery, focusing on:

  • Regioselective Functionalization: Exploiting the differential reactivity of C7 and C5 chlorides to generate diverse libraries.

  • Biological Validation: Protocols for assessing CDK2/TrkA inhibition and antiproliferative activity in cancer cell lines (e.g., HCT-116, MCF-7).

  • Mechanism of Action: Understanding the structural basis for ATP-pocket binding.

Technical Profile & Reactivity

The pyrazolo[1,5-a]pyrimidine core is planar and aromatic, essential for fitting into the narrow ATP-binding cleft of kinases.

PropertySpecification
Compound Name 5,7-dichloro-2-isopropylpyrazolo[1,5-a]pyrimidine
Core Scaffold Pyrazolo[1,5-a]pyrimidine
Key Substituent 2-Isopropyl (Hydrophobic anchor for the kinase gatekeeper region)
Electrophilic Sites C7-Cl (High Reactivity), C5-Cl (Moderate Reactivity)
Primary Targets CDK1, CDK2, CDK5, CDK9, TrkA/B/C
Storage -20°C, Desiccated, Protect from Light

Reactivity Insight: The nitrogen atom at the bridgehead (N1) exerts an electron-withdrawing effect that activates the pyrimidine ring.

  • Position 7 (C7): Highly susceptible to Nucleophilic Aromatic Substitution (SNAr) due to its para-like relationship with the bridgehead nitrogen.

  • Position 5 (C5): Less reactive; typically requires catalysis (e.g., Palladium cross-coupling) or higher temperatures for substitution after C7 has been functionalized.

Application I: Synthetic Protocols (Library Generation)

Objective: To synthesize a library of CDK2 inhibitors by sequentially functionalizing the scaffold.

Workflow Diagram: Regioselective Synthesis

SynthesisWorkflow cluster_legend Reaction Conditions Scaffold 5,7-dichloro-2-isopropyl pyrazolo[1,5-a]pyrimidine Step1 Step 1: S_NAr Reaction (Regioselective at C7) Scaffold->Step1 + Aniline/Amine Low Temp (0-25°C) Intermediate Intermediate: 7-Amino-5-chloro derivative Step1->Intermediate Step2 Step 2: Suzuki Coupling (Functionalization at C5) Intermediate->Step2 + Boronic Acid Pd Catalyst, Heat FinalDrug Final Lead Compound (Dual CDK/Trk Inhibitor) Step2->FinalDrug C7 is >10x more reactive than C5 C7 is >10x more reactive than C5

Caption: Sequential functionalization strategy exploiting the differential electrophilicity of C7 and C5 positions.

Protocol A: Regioselective C7-Amination (SNAr)

Targeting the solvent-exposed region of the kinase.

Reagents:

  • Scaffold: 5,7-dichloro-2-isopropylpyrazolo[1,5-a]pyrimidine (1.0 eq)

  • Nucleophile: 4-aminocyclohexanol or substituted aniline (1.1 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: Ethanol or n-Butanol

Procedure:

  • Dissolution: Dissolve 100 mg of the scaffold in 5 mL of Ethanol in a round-bottom flask.

  • Addition: Add DIPEA followed by the amine nucleophile dropwise at 0°C to ensure regioselectivity.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

    • Note: Monitoring by TLC/LC-MS is critical. The C7-substituted product usually appears first. Higher temperatures (>60°C) may lead to bis-substitution (C5 and C7).

  • Workup: Concentrate the solvent in vacuo. Resuspend residue in water and extract with Ethyl Acetate (3x).

  • Purification: Purify via flash column chromatography (Hexane:EtOAc gradient). The C7-isomer is typically the major product (>85% yield).

Protocol B: C5-Suzuki Cross-Coupling

Targeting the hinge region or hydrophobic pocket.

Reagents:

  • Substrate: 7-substituted-5-chloro-intermediate (from Protocol A)

  • Boronic Acid: Phenylboronic acid or Heteroaryl-boronate (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)

  • Base: K₂CO₃ (2M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane

Procedure:

  • Setup: In a microwave vial, combine the intermediate, boronic acid, and catalyst.

  • Inert Atmosphere: Purge the vial with Nitrogen or Argon for 5 minutes.

  • Reaction: Add degassed Dioxane and Base. Seal and heat to 90°C (or microwave at 110°C for 30 min).

  • Filtration: Filter through a Celite pad to remove Palladium residues.

  • Isolation: Concentrate and purify via HPLC or crystallization.

Application II: Biological Evaluation

Objective: To validate the synthesized inhibitors against cancer targets.

Signaling Pathway: CDK/Trk Inhibition[1]

SignalingPathway cluster_CDK Cell Cycle Regulation cluster_Trk Survival Signaling Inhibitor Pyrazolo-Pyrimidine Inhibitor CDK2 CDK2 / Cyclin E Inhibitor->CDK2 Competitive Inhibition TrkA TrkA Receptor Inhibitor->TrkA Competitive Inhibition ATP ATP ATP->CDK2 Blocked Rb Rb Protein (Phosphorylated) CDK2->Rb Phosphorylation E2F E2F Transcription Factor Rb->E2F Release S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Activation MAPK MAPK/ERK TrkA->MAPK Proliferation Cell Proliferation MAPK->Proliferation

Caption: Dual mechanism of action. The inhibitor competes with ATP, blocking CDK2-mediated Rb phosphorylation and TrkA signaling.

Protocol C: In Vitro Kinase Assay (ADP-Glo™)

Quantifying IC50 values against CDK2/CyclinE.

Principle: Measures the amount of ADP produced during the kinase reaction. The inhibitor prevents ATP hydrolysis.

  • Preparation: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Dilution: Prepare a 10-point serial dilution of the test compound in DMSO (Final DMSO < 1%).

  • Enzyme Mix: Add 2 ng of recombinant CDK2/CyclinE complex per well in a 384-well white plate.

  • Incubation 1: Add 1 µL of compound solution. Incubate for 10 min at RT (allows compound to bind active site).

  • Substrate Start: Add 2 µL of ATP (10 µM) and Histone H1 peptide substrate. Incubate for 60 min at RT.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure Luminescence using a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Concentration] to determine IC50.

Protocol D: Cell Viability Assay (MTT)

Assessing cytotoxicity in HCT-116 (Colon) or MCF-7 (Breast) cells.

  • Seeding: Plate 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Treat cells with the synthesized inhibitor (0.01 µM – 100 µM) for 72 hours.

  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4h at 37°C.

    • Mechanism: Mitochondrial reductase in viable cells converts yellow MTT to purple formazan.

  • Solubilization: Remove media.[1] Add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read Absorbance at 570 nm.

  • Calculation: % Viability = (OD_sample / OD_control) × 100.

Expected Results & SAR Analysis

When utilizing the 5,7-dichloro-2-isopropylpyrazolo[1,5-a]pyrimidine scaffold, the following Structure-Activity Relationships (SAR) are typically observed:

Modification SiteChemical GroupBiological Effect
Position 7 (R1) Bulky Aniline / HeterocycleCritical for Potency. Forms H-bonds with the kinase hinge region. A 4-aminocyclohexyl or 3-chloroaniline often yields nanomolar activity.
Position 5 (R2) Small Alkyl / ArylModulates Selectivity. A phenyl or pyridyl group here can engage the hydrophobic back-pocket, improving selectivity for CDK2 over CDK4.
Position 2 (R3) Isopropyl (Fixed)Gatekeeper Interaction. The isopropyl group provides steric bulk that fits well in the ATP pocket of CDKs, often enhancing affinity compared to a methyl group.

References

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases. Pharmaceuticals, 2024.[2]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 2024.[2][3][4]

  • Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Medicinal Chemistry, 2022.

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. Molecules, 2021.

  • 5,7-Dichloropyrazolo[1,5-a]pyrimidine Technical Data. BenchChem, 2025.[5]

Sources

Accelerated Discovery: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

[1]

Abstract & Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere of purine bases. Derivatives of this scaffold have demonstrated potent biological activities, particularly as ATP-competitive kinase inhibitors (e.g., CDK2, KDR, EGFR) and anxiolytic agents (acting on benzodiazepine receptors).

Traditional synthesis of these fused heterocycles typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dielectrophiles under reflux conditions. These conventional methods often suffer from prolonged reaction times (4–12 hours), variable yields, and harsh solvent requirements.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that overcomes these limitations. By leveraging the specific heating mechanisms of dielectric heating, researchers can achieve:

  • Reaction Acceleration: Reduction of synthesis time from hours to minutes.

  • Enhanced Purity: Cleaner reaction profiles minimizing chromatographic purification.[1]

  • Green Chemistry Compliance: Compatibility with aqueous or ethanol-based solvent systems.

Mechanistic Insight & Microwave Theory

The Dielectric Advantage

Unlike conductive heating (oil baths), which relies on thermal transfer from the vessel wall, microwave irradiation heats the reaction mixture directly through dipolar polarization and ionic conduction .

  • Dipolar Polarization: Polar solvent molecules (Ethanol, Water, Acetic Acid) align with the oscillating electric field. The molecular friction generated by this re-alignment results in rapid, volumetric heating.

  • The "Superheating" Effect: MW allows solvents to be heated significantly above their atmospheric boiling points in sealed vessels, increasing the kinetic energy of the system and overcoming activation energy barriers for cyclization more efficiently.

Reaction Mechanism: Cyclocondensation

The formation of the pyrazolo[1,5-a]pyrimidine core generally proceeds via the condensation of 5-amino-1H-pyrazole with a 1,3-diketone or

Critical Regioselectivity Note: The reaction can theoretically yield two regioisomers (5-substituted vs. 7-substituted). The mechanism involves an initial nucleophilic attack by the exocyclic amino group (

ReactionMechanismStart5-Aminopyrazole+ 1,3-DiketoneInter1Nucleophilic Attack(Exocyclic NH2)Start->Inter1 MW IrradiationInter2EnaminoneIntermediateInter1->Inter2 - H2OCyclizationIntramolecularCyclization (N1)Inter2->CyclizationProductPyrazolo[1,5-a]pyrimidine(- H2O)Cyclization->Product Aromatization

Figure 1: Mechanistic pathway for the condensation of 5-aminopyrazoles with 1,3-diketones.

Experimental Protocols

Equipment & Setup
  • Microwave Reactor: Single-mode or Multi-mode synthesizer (e.g., Biotage Initiator+, CEM Discover, or Anton Paar Monowave).

  • Vessels: 10 mL or 30 mL pressure-rated borosilicate glass vials with crimp/snap caps and PTFE/silicone septa.

  • Temperature Control: IR sensor (external) or Fiber Optic probe (internal). Note: Fiber optic is recommended for aqueous reactions to ensure precise internal temperature monitoring.

Protocol A: Standard Cyclocondensation (Green Chemistry)

This protocol utilizes water or ethanol, avoiding toxic solvents like pyridine or benzene.

Reagents:

  • 5-Amino-3-methyl-1-phenylpyrazole (1.0 mmol)

  • Acetylacetone (1.1 mmol) (or substituted 1,3-diketone)

  • Solvent: Ethanol (3 mL) or Water (3 mL)

  • Catalyst: None (or 1 drop of Glacial Acetic Acid if reaction is sluggish)

Step-by-Step Workflow:

  • Preparation: In a 10 mL microwave vial, dissolve the 5-aminopyrazole (1.0 mmol) in 3 mL of Ethanol.

  • Addition: Add Acetylacetone (1.1 mmol) dropwise. Cap the vial with a PTFE-lined septum.

  • Pre-stirring: Vortex for 10 seconds to ensure homogeneity.

  • Irradiation: Place in the microwave reactor. Apply the following parameters:

    • Temperature: 140 °C

    • Hold Time: 10 minutes

    • Pressure Limit: 15 bar

    • Stirring: High (600 rpm)

    • Power: Dynamic (Max 150 W)

  • Cooling: Use compressed air cooling (built-in) to lower temperature to <50 °C.

  • Workup:

    • Often, the product precipitates upon cooling.

    • Filter the solid under vacuum.

    • Wash with cold ethanol (2 x 2 mL) and diethyl ether (2 mL).

    • Recrystallize from EtOH/DMF if necessary.

Protocol B: One-Pot Three-Component Synthesis

For generating diversity at the 7-position using aldehydes.

Reagents:

  • 5-Amino-3-methylpyrazole (1.0 mmol)

  • Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol)

  • Meldrum's acid or Dimedone (1.0 mmol)

  • Solvent: Water:Ethanol (1:1) (4 mL)

Parameters:

  • Temperature: 120 °C

  • Time: 15 minutes

  • Workup: Cool to RT. If precipitate forms, filter.[1][2] If oil forms, extract with Ethyl Acetate.

Data Presentation & Validation

Comparative Efficiency

The following table summarizes the efficiency gains of MW protocols over conventional heating (oil bath reflux) for the synthesis of 3,6-dimethyl-1-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one.

ParameterConventional Heating (Reflux)Microwave-Assisted (Protocol A)Improvement Factor
Solvent Acetic Acid / TolueneEthanol / WaterGreener Profile
Temperature 110 °C (Oil Bath)140 °C (Internal)+30 °C (Safe Superheating)
Reaction Time 6 – 8 Hours10 – 15 Minutes24x – 36x Faster
Isolated Yield 65 – 72%88 – 94%+20% Yield
Purification Column Chromatography often requiredFiltration & WashStreamlined Workup
Workflow Diagram

ExperimentalWorkflowPrepReagent Prep(Vial + Stir Bar)SealSeal & VortexPrep->SealMWMW Irradiation140°C, 10 minSeal->MWCoolCool to 50°CMW->CoolPrecipPrecipitate Formed?Cool->PrecipFilterFiltration &Cold EtOH WashPrecip->FilterYesEvapEvaporate Solvent& RecrystallizePrecip->EvapNoFinalPure Product(Analysis: NMR/LCMS)Filter->FinalEvap->Final

Figure 2: Decision tree and workflow for the microwave-assisted synthesis protocol.

Troubleshooting & Optimization (Expert Tips)

Issue 1: Regioselectivity (Mixture of Isomers)

  • Observation: LCMS shows two peaks with the same mass.

  • Cause: Competition between the N1 and exocyclic amine during the initial attack, or tautomerization of the unsymmetrical 1,3-diketone.

  • Solution: Use a polar protic solvent (Acetic Acid or Ethanol) which favors the formation of the 7-one derivative (thermodynamic product). Increasing the MW temperature to 150-160 °C can also drive the reaction to the thermodynamic minimum faster.

Issue 2: Pressure Errors

  • Observation: Reactor aborts due to over-pressure (>20 bar).

  • Cause: Decomposition of reagents (gas evolution) or solvent vapor pressure is too high.

  • Solution: Ensure the vial headspace is sufficient (do not fill >60%). If using water/ethanol at >150 °C, ensure the vessel is rated for 30 bar. Alternatively, switch to a lower vapor pressure solvent like DMF (though less green).

Issue 3: Low Yield in Water

  • Observation: Starting materials remain undissolved.

  • Solution: While "on-water" reactions work for some hydrophobic reactants, adding a co-solvent (10-20% Ethanol or PEG-400) can improve homogeneity and energy absorption.

References

  • Green Synthesis in Water: Al-Mousawi, S. M., et al. "Synthesis of fused pyrazolo[1,5-a]pyrimidine derivatives under microwave irradiation and ultrasound." Heterocycles, 2009.[3]

  • Regioselectivity Studies: Aggarwal, R., et al. "Regioselective synthesis of some new pyrazol-1'-ylpyrazolo[1,5-a]pyrimidines in aqueous medium." European Journal of Medicinal Chemistry, 2011.

  • One-Pot Protocols: Chebanov, V. A., et al. "Microwave-assisted multicomponent synthesis of heterocycles." Molecular Diversity, 2010.

  • General Review: Kumar, K., et al. "Microwave-assisted synthesis of pyrazoles - a mini-review." European Journal of Life Sciences, 2025.[4]

  • BenchChem Technical Support: "Synthesis of Pyrazolo[1,5-a]pyrimidine Compounds - Troubleshooting Guide." BenchChem Application Notes, 2025.

Application Note: Regioselective Functionalization of 5,7-Dichloro-2-isopropylpyrazolo[1,5-a]pyrimidine in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5,7-dichloro-2-isopropylpyrazolo[1,5-a]pyrimidine (CAS: 1211591-34-2) is a highly privileged chemical intermediate utilized extensively in modern drug discovery. The pyrazolo[1,5-a]pyrimidine core is a bioisostere of purine, making it an ideal scaffold for the development of ATP-competitive protein kinase inhibitors (PKIs) targeting kinases such as CDKs, TTK, and PI3K[1]. This application note details the chemical rationale, quantitative data, and validated step-by-step protocols for the regioselective functionalization of this intermediate, enabling medicinal chemists to rapidly synthesize diverse inhibitor libraries.

Chemical Rationale & Reactivity Profile

The utility of 5,7-dichloro-2-isopropylpyrazolo[1,5-a]pyrimidine stems from the differential electrophilicity of its two chlorine atoms. The synthesis of complex pyrazolo[1,5-a]pyrimidines generally begins with this dichloro-scaffold and proceeds via the sequential displacement of the halides[2].

  • C-7 Position (High Reactivity): The chlorine at the C-7 position is highly activated toward Nucleophilic Aromatic Substitution (SNAr). This is because the intermediate Meisenheimer complex formed during nucleophilic attack is highly stabilized by the electron-withdrawing effect of the adjacent bridgehead nitrogen (N4). Consequently, substitution at C-7 occurs rapidly under mild conditions (e.g., room temperature)[3].

  • C-5 Position (Moderate Reactivity): The C-5 position is significantly less electrophilic. Once the C-7 position is substituted with an electron-donating group (such as an amine), the pyrimidine ring becomes even more electron-rich, effectively shutting down further SNAr at C-5 under mild conditions. Therefore, functionalization at C-5 typically requires harsher conditions or, more commonly, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings)[4].

  • 2-Isopropyl Moiety: The pre-installed isopropyl group at the C-2 position serves a critical biological function. In the kinase active site, this lipophilic group projects deeply into the hydrophobic pocket adjacent to the ATP-binding hinge region, significantly enhancing both binding affinity and kinase selectivity[1].

Experimental Workflows: Step-by-Step Methodologies

The standard workflow for derivatizing this intermediate is a two-step sequence: an initial SNAr at C-7 followed by a palladium-catalyzed cross-coupling at C-5.

Protocol 1: Regioselective C-7 Amination (SNAr)

This protocol describes the self-validating installation of a primary or secondary amine at the C-7 position.

  • Preparation: Charge a dry, round-bottom flask equipped with a magnetic stir bar with 5,7-dichloro-2-isopropylpyrazolo[1,5-a]pyrimidine (1.0 eq) and anhydrous ethanol (0.2 M concentration).

  • Reagent Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) followed by the desired amine nucleophile (1.05 eq).

  • Reaction: Stir the reaction mixture at 25°C for 2–4 hours.

    • Causality Note: Strict temperature control (avoiding heat) ensures absolute regioselectivity for the C-7 position and prevents unwanted di-substitution or degradation.

  • Monitoring: Verify the complete consumption of the starting material via LC-MS (monitoring for the [M+H]+ of the mono-substituted product).

  • Workup: Concentrate the mixture under reduced pressure. Partition the resulting residue between ethyl acetate and deionized water. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (gradient: 10% to 50% EtOAc in Hexanes) to yield the 5-chloro-7-amino-2-isopropylpyrazolo[1,5-a]pyrimidine intermediate.

Protocol 2: C-5 Arylation via Suzuki-Miyaura Coupling

This protocol describes the functionalization of the less reactive C-5 position.

  • Preparation: In a microwave vial or Schlenk flask, dissolve the 5-chloro intermediate generated in Protocol 1 (1.0 eq) and the appropriate aryl boronic acid (1.2 eq) in a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v, 0.1 M).

  • Base & Catalyst Addition: Add potassium carbonate (K₂CO₃) (3.0 eq) followed by the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq).

    • Causality Note: The bidentate dppf ligand is specifically chosen to prevent catalyst deactivation and facilitate the challenging oxidative addition into the electron-rich C-5 chloride bond.

  • Degassing: Seal the vessel and purge with nitrogen for 5 minutes to prevent oxidative quenching of the palladium catalyst.

  • Reaction: Heat the reaction mixture to 90°C for 12–16 hours in an oil bath or heating block.

  • Workup & Purification: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the final 5-aryl-7-amino-2-isopropylpyrazolo[1,5-a]pyrimidine derivative.

Quantitative Data: Reaction Optimization

The table below summarizes typical reaction conditions, expected yields, and regioselectivity metrics for the two-step functionalization of the 5,7-dichloro-2-isopropylpyrazolo[1,5-a]pyrimidine core.

StepReaction TypeTarget PositionTypical Reagents & CatalystTemp (°C)Typical Yield (%)Mechanistic & Optimization Notes
1 SNArC-7 Aliphatic Amine, DIPEA, EtOH2585 - 95%Exclusively regioselective. High electrophilicity at C-7 driven by N4 stabilization[3].
1 SNArC-7 Aniline derivative, TsOH, iPrOH8070 - 85%Weaker nucleophiles (anilines) require mild acid catalysis and elevated heat.
2 Suzuki CouplingC-5 Aryl-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃90 - 10060 - 85%Requires Pd catalysis; C-5 is deactivated after C-7 amination[4].
2 Buchwald-HartwigC-5 Amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃100 - 11050 - 75%Employed when dual amination (C-5 and C-7) is required for the target inhibitor[3].

Workflow Visualization

Workflow SM 5,7-Dichloro-2-isopropyl- pyrazolo[1,5-a]pyrimidine (CAS: 1211591-34-2) SNAR Step 1: SNAr Reaction (R1-NH2, DIPEA, EtOH, 25°C) SM->SNAR Regioselective C-7 Attack INT 5-Chloro-7-amino-2-isopropyl- pyrazolo[1,5-a]pyrimidine (Intermediate) SNAR->INT SUZUKI Step 2: Cross-Coupling (R2-B(OH)2, Pd cat., 90°C) INT->SUZUKI C-5 Functionalization PROD 5-Aryl-7-amino-2-isopropyl- pyrazolo[1,5-a]pyrimidine (Kinase Inhibitor Core) SUZUKI->PROD

Figure 1: Two-step regioselective functionalization workflow of the pyrazolo[1,5-a]pyrimidine core.

Biological Relevance & Downstream Applications

Derivatives synthesized from 5,7-dichloro-2-isopropylpyrazolo[1,5-a]pyrimidine have profound implications in oncology and targeted cancer therapies. When properly functionalized, the pyrazolo[1,5-a]pyrimidine scaffold acts as a potent hinge-binding motif within the ATP pocket of kinases[1].

Specifically, the C-7 amino substituents are generally directed toward the solvent-exposed region of the kinase, allowing for the incorporation of solubilizing groups (e.g., piperazines or morpholines) to improve pharmacokinetic properties[2]. Conversely, the C-5 aryl groups project into the ribose-binding pocket, dictating the specific kinase selectivity profile (e.g., differentiating between CDK12/13 and CDK7)[4]. This highly modular synthetic approach ensures that 5,7-dichloro-2-isopropylpyrazolo[1,5-a]pyrimidine remains a cornerstone intermediate in the rational design of next-generation kinase inhibitors.

References

  • [1] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Source: PMC (NIH). URL:

  • [4] US20240383900A1 - Substituted pyrazolo [1,5-a]pyrimidine-7-amine compounds as cdk inhibitors and their therapeutic use. Source: Google Patents. URL:

  • [3] Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Source: PMC (NIH). URL:

  • [2] Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. Source: PMC (NIH). URL:

Sources

"experimental procedure for chlorination of pyrazolo[1,5-a]pyrimidine-5,7-diol"

[1]

Executive Summary

This application note details the optimized protocol for the chlorination of pyrazolo[1,5-a]pyrimidine-5,7-diol to yield 5,7-dichloropyrazolo[1,5-a]pyrimidine. This transformation is a critical gateway step in the synthesis of ATP-competitive kinase inhibitors (e.g., for PI3K


Mechanistic & Retrosynthetic Analysis

Tautomeric Equilibrium

The starting material is formally referred to as a "diol" but exists in equilibrium with its dione tautomer (pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione).[1] Successful chlorination requires driving the equilibrium toward the enol form to facilitate activation by the phosphorylating agent.

Reaction Mechanism

The reaction utilizes Phosphorus Oxychloride (


)

  • Activation: The lone pairs on the carbonyl oxygens (or enolic hydroxyls) attack the electrophilic phosphorus of

    
    , displacing a chloride ion and forming a highly reactive dichlorophosphoryl intermediate (
    
    
    ).[1]
  • Substitution: The liberated chloride ion acts as a nucleophile, attacking the activated carbon centers (C5 and C7).

  • Elimination: The phosphoro-species is eliminated, restoring aromaticity to the pyrimidine ring and yielding the dichloro product.

Reaction Scheme

ReactionSchemeSMPyrazolo[1,5-a]pyrimidine-5,7-diol (Tautomer Mix)Product5,7-Dichloropyrazolo[1,5-a]pyrimidineSM->ProductDeoxychlorinationReagentsPOCl3 (Excess)N,N-DimethylanilineReflux (60-110°C)Reagents->SMByproductsByproducts:HO-POCl2 / HClProduct->Byproducts

Caption: Conversion of the 5,7-diol scaffold to the 5,7-dichloro derivative via POCl3-mediated deoxychlorination.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
Pyrazolo[1,5-a]pyrimidine-5,7-diol Substrate1.0Dry thoroughly before use.[1]
Phosphorus Oxychloride (

)
Reagent/Solvent5.0 - 10.0Corrosive/Toxic. Reacts violently with water.[1]

-Dimethylaniline
Base Catalyst2.5 - 3.0Accelerates reaction; scavenges HCl.[1]
Acetonitrile (Optional) Co-solventN/AUse if minimizing

volume is required.[1]
Dichloromethane (DCM) Extraction SolventN/AHPLC grade.[1]
Sat.

or

Quenching BaseN/AFor pH adjustment.
Step-by-Step Procedure

Safety Warning: Perform all operations in a functioning fume hood.

Phase 1: Reaction Setup
  • Preparation: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube or nitrogen inlet.
    
  • Charging: Add Pyrazolo[1,5-a]pyrimidine-5,7-diol (10.0 g, 66 mmol) to the flask.

  • Reagent Addition (Cold): Cool the flask to 0°C using an ice bath.

    • Critical Step: Slowly add

      
        (approx. 30–60 mL, or ~5–10 equiv) dropwise.[1]
      
    • Catalyst: Add

      
      -Dimethylaniline  (23 mL, ~2.7 equiv) slowly to control the exotherm.
      
  • Reaction: Remove the ice bath. Heat the mixture to 60°C – Reflux (approx. 100°C) depending on the specific derivative's stability.

    • Duration: Stir for 4–16 hours . Monitor via TLC (eluent: 20% EtOAc/Hexanes) or LC-MS until the starting material is consumed.

Phase 2: Workup & Quenching (High Risk)
  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Evaporation (Optional but Recommended): If a large excess of

    
     was used, remove the bulk of it under reduced pressure (rotary evaporator with a caustic trap) to minimize the violence of the quench.[1]
    
  • Quenching:

    • Prepare a beaker with crushed ice (approx. 200 g) .

    • Slow Addition: Pour the reaction residue slowly onto the crushed ice with vigorous stirring. Do not add water to the reaction flask.

    • Neutralization:[2] Carefully adjust the pH of the aqueous slurry to pH 8–9 using saturated

      
       or 
      
      
      solution.[1] Expect vigorous bubbling (
      
      
      evolution).
Phase 3: Extraction & Purification
  • Extraction: Transfer to a separatory funnel. Extract with DCM (

    
     mL).[1]
    
  • Drying: Combine organic layers, wash with brine, and dry over anhydrous

    
     or 
    
    
    .
  • Concentration: Filter and concentrate in vacuo to yield the crude brown/yellow solid.

  • Purification: Purify via flash column chromatography (Silica Gel).

    • Gradient: 0%

      
       50% Ethyl Acetate in Hexanes (or DCM/Hexanes).[1]
      
    • Product: 5,7-Dichloropyrazolo[1,5-a]pyrimidine is typically obtained as a beige to off-white solid.[3]

Process Workflow Diagram

WorkflowstartStart: Dry 5,7-DiolmixAdd POCl3 + Base(at 0°C)start->mixheatReflux (4-16h)Monitor TLCmix->heatevapRemove Excess POCl3(Vacuum)heat->evapquenchQuench on Ice(Exothermic!)evap->quenchneutralizeAdjust pH to 8-9(Sat. NaHCO3)quench->neutralizeextractExtract with DCMDry (MgSO4)neutralize->extractpurifyFlash Chromatography(EtOAc/Hex)extract->purifyfinalPure 5,7-DichloroProductpurify->final

Caption: Operational workflow for the synthesis, emphasizing safety checkpoints at the quenching stage.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Reaction Moisture in reagents; Insufficient temp.[1]Ensure glassware is flame-dried. Increase temperature to reflux (

C).
Low Yield / Hydrolysis Product hydrolysis during quench.[1]Keep quench temperature

C. Perform extraction immediately after pH adjustment.
Violent Quench Too much residual

.[1]
Distill off excess

before quenching.[1] Use a larger volume of ice.
Product Impurity Monochlorinated intermediate.Extend reaction time. Ensure sufficient

(excess drives reaction).

References

  • BenchChem. Physical and chemical properties of 5,7-Dichloropyrazolo[1,5-a]pyrimidine. (2025).[3][4][5] Link

  • Molecules (MDPI). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3. (2012).[4] Link[4]

  • National Institutes of Health (PMC). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.[1] (2020). Link

  • RSC Advances. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors.[1][5] (2025).[3][4][5] Link

Troubleshooting & Optimization

Technical Support Center: Optimizing 5,7-Dichloro-2-isopropylpyrazolo[1,5-a]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Chemistry

The Challenge: The synthesis of 5,7-dichloro-2-isopropylpyrazolo[1,5-a]pyrimidine is a cornerstone in the development of CDK, PI3K, and other kinase inhibitors. However, researchers frequently encounter a "yield ceiling" around 40-50%, often attributed to two main failure modes:

  • Incomplete Cyclization: Failure to fully condense the aminopyrazole with the malonate source.

  • Hydrolytic Degradation: The C7-chlorine atom is highly electrophilic and prone to hydrolysis back to the hydroxyl species during the aqueous workup of the chlorination step.

The Solution: This guide moves beyond standard literature protocols to provide a robust, scalable workflow. We introduce a "Reverse Quench" technique and a One-Pot Cyclization/Chlorination strategy that can boost isolated yields to >80%.

Reaction Scheme Overview

ReactionScheme Start 3-isopropyl-5-aminopyrazole Inter Dihydroxy Intermediate (5,7-diol) Start->Inter Diethyl Malonate NaOEt, EtOH, Reflux Product 5,7-dichloro-2-isopropyl pyrazolo[1,5-a]pyrimidine Inter->Product POCl3, Pyridine Reflux, 4-16h Product->Inter Hydrolysis (Workup)

Figure 1: General synthetic pathway with the critical hydrolysis feedback loop identified.

Module 1: The Cyclization Step (The Foundation)

The quality of your dihydroxy intermediate dictates the success of the chlorination. A "wet" or impure intermediate will consume excess


 and generate phosphoric acid byproducts that complicate workup.
Protocol A: The Classical Route (Optimized)

Best for: Routine synthesis, gram-scale.

Q: My yield is low (<60%) and the product is sticky. What is going wrong? A: This is likely due to incomplete drying or oligomerization .

  • Moisture Control: The reaction generates ethanol and water. While ethanol is the solvent, the presence of adventitious water slows the condensation. Use freshly prepared Sodium Ethoxide (NaOEt) or high-grade commercial NaOEt (solid), not old ethanolic solutions.

  • Stoichiometry: Use 1.2 equivalents of diethyl malonate. Excess malonate is easier to remove than unreacted aminopyrazole.

Step-by-Step Protocol:

  • Dissolve: In a dry flask under Argon, dissolve 3-isopropyl-5-aminopyrazole (1.0 equiv) in absolute Ethanol (10 mL/g).

  • Base Addition: Add NaOEt (2.5 equiv). Stir for 15 mins at RT.

  • Condensation: Add Diethyl Malonate (1.2 equiv) dropwise.

  • Reflux: Heat to reflux for 16–24 hours. Monitor by LCMS (look for MW+166 mass shift).

  • Isolation (Critical):

    • Cool to RT.

    • Acidify with dilute HCl to pH ~4–5. The dihydroxy compound should precipitate.

    • Filter and wash with cold water , then cold ethanol .

    • DRY THOROUGHLY: Dry in a vacuum oven at 60°C for at least 12 hours. Any residual water will destroy POCl3 in the next step.

Protocol B: The "Yamagami" One-Pot Method (Advanced)

Best for: High throughput, avoiding isolation of the dihydroxy intermediate.

Q: Can I skip the isolation of the dihydroxy intermediate? A: Yes. Yamagami et al. developed a method using Malonic Acid instead of diethyl malonate, driven by


 activation.

Method:

  • Mix aminopyrazole (1 equiv) and Malonic Acid (1.2 equiv) in

    
     (10 vol).
    
  • Add Pyridine (catalytic).

  • Reflux.[1][2][3][4][5][6][7] The

    
     acts as both the condensing agent (forming a mixed anhydride) and the chlorinating agent.
    
  • Note: This reaction is more exothermic. Scale up with caution.

Module 2: The Chlorination Step (The Bottleneck)

This is where 80% of yields are lost. The 7-chloro position is extremely reactive.[8]

Troubleshooting the "Black Tar"

Q: My reaction mixture turns into a black tar upon refluxing in


. 
A:  This is caused by thermal decomposition or polymerization.
  • Solution: Reduce the bath temperature. While reflux is standard, maintaining the internal temperature at 90–100°C (just below vigorous reflux) often gives a cleaner profile.

  • Additive: Add N,N-Dimethylaniline or Pyridine (1.0 equiv) as an acid scavenger. This buffers the HCl generated and prevents acid-catalyzed degradation.

The "Reverse Quench" (Yield Saver)

Q: LCMS shows conversion, but after workup, I recover the hydroxy starting material. A: You are hydrolyzing the product during the quench. The reaction of


 with water generates heat and HCl, creating a hot, acidic environment—perfect for hydrolyzing the 7-Cl bond.

Correct Quenching Protocol:

  • Concentrate: Remove excess

    
     via rotary evaporation (use a high-vacuum pump and a trap). This reduces the "thermal payload" of the quench.
    
  • Prepare Quench: Prepare a beaker of crushed ice and saturated

    
     or 
    
    
    
    .
  • Reverse Addition: Dissolve the crude residue in a minimal amount of dry DCM or Acetonitrile. Dropwise add this organic solution into the stirring ice/base mixture.

    • Why? This ensures the pH remains neutral/basic and the temperature stays low throughout the quench.

  • Extraction: Extract immediately with DCM. Wash with cold brine. Dry over

    
    .[1][4]
    

Module 3: Purification & Stability

Q: Should I recrystallize or column the final product? A: Flash chromatography is preferred for the dichloro product to remove phosphorous impurities.

  • Stationary Phase: Silica Gel.

  • Mobile Phase: Hexane/Ethyl Acetate (Gradient: 0% to 20% EtOAc). The dichloro product is non-polar and elutes early.

  • Storage: Store at -20°C under Argon. The solid is stable, but solutions in DMSO or Methanol can degrade over weeks.

Comparative Data: Yield Optimization
VariableStandard ConditionsOptimized Conditions
Malonate Source Diethyl MalonateDiethyl Malonate (Dry)
Base NaOEt (in situ)NaOEt (Solid, 2.5 eq)
Chlorination

Reflux

+ Pyridine (1 eq)
Quench Method Pour water into reactionReverse Quench (Reaction into Ice/Base)
Typical Yield 35 – 50%75 – 88%

Visual Troubleshooting Guide

Troubleshooting Start Start: Low Yield Check1 Is the Dihydroxy intermediate completely dry? Start->Check1 DryIt Dry in Vac Oven (60°C, 12h) Check1->DryIt No Check2 Did the reaction turn black/tarry? Check1->Check2 Yes DryIt->Check2 TempControl Reduce Temp to 95°C Add Pyridine Check2->TempControl Yes Check3 Did product revert to starting material? Check2->Check3 No TempControl->Check3 Quench Use REVERSE QUENCH (Drop reaction into Ice/NaHCO3) Check3->Quench Yes Success High Yield (>80%) Check3->Success No Quench->Success

Figure 2: Decision tree for diagnosing yield loss in pyrazolo[1,5-a]pyrimidine synthesis.

References

  • Yamagami, K., et al. (1975). Synthesis of 5,7-dichloro-2-hetarylpyrazolo[1,5-a]pyrimidine via one-pot cyclocondensation. Chemical & Pharmaceutical Bulletin.

  • BenchChem Technical Support. (2025). Physical and chemical properties of 5,7-Dichloropyrazolo[1,5-a]pyrimidine. BenchChem. Link

  • Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3. Molecules, 17, 4533-4544. Link

  • Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences. Link

  • Kuna, S., et al. (2025). Two-step synthesis and characterization of 5,7-dichloro-6-fluoro-3-isopropylpyrazolo[1,5-a]pyrimidine. AIP Conference Proceedings. Link

Sources

Technical Support Center: Synthesis of Dichlorinated Pyrazolopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with dichlorinated pyrazolopyrimidines (specifically the 5,7-dichloro-pyrazolo[1,5-a]pyrimidine and 4,6-dichloro-pyrazolo[3,4-d]pyrimidine scaffolds).

These scaffolds are notorious for specific failure modes: hydrolytic instability of the C7-chlorine, formation of stable phosphoryl adducts that mimic product on TLC, and regioselectivity inversions during downstream functionalization.

Topic: Troubleshooting Side Reactions & Process Optimization Support Tier: Level 3 (Senior Application Scientist)

🔬 Core Diagnostic: The "Hidden" Side Reactions

Before proceeding, verify your scaffold type. This guide primarily addresses the Pyrazolo[1,5-a]pyrimidine (5,7-dichloro) and Pyrazolo[3,4-d]pyrimidine (4,6-dichloro) systems.

🛑 Issue 1: "My reaction shows conversion on TLC, but I recover starting material (Diol) after aqueous workup."

Diagnosis: Phosphoryl Adduct Hydrolysis (The "False Positive" Conversion). Root Cause: The reaction with POCl₃ forms a stable intermediate—a dichlorophosphoryl adduct (–O–P(O)Cl₂)—bound to the heterocycle. On TLC, this adduct often runs similarly to the dichlorinated product (high R_f). However, during aqueous quenching, if the temperature is too high or the pH is uncontrolled, this adduct hydrolyzes back to the C–OH starting material instead of eliminating to form the C–Cl bond.

Troubleshooting Protocol:

  • Question: Did you use a tertiary amine base (N,N-dimethylaniline or DIEA)?

    • Why it matters: The base is required not just to neutralize HCl, but to catalyze the elimination of the dichlorophosphoryl group to form the chloride. Without it, the adduct is stable.

  • Correction: Add N,N-dimethylaniline (1.0–1.5 eq) to the POCl₃ mixture. The base facilitates the nucleophilic attack of chloride and the departure of the PO₂Cl₂⁻ leaving group.

🛑 Issue 2: "The product degrades/hydrolyzes during column chromatography or storage."

Diagnosis: C7-Chlorine Labiles (Hydrolytic Instability). Root Cause: In 5,7-dichloropyrazolo[1,5-a]pyrimidines, the chlorine at position 7 is exceptionally electrophilic due to the electron-withdrawing nature of the bridgehead nitrogen. It is susceptible to hydrolysis by atmospheric moisture or acidic silica gel, reverting to the 5-chloro-7-hydroxy derivative.

Troubleshooting Protocol:

  • Immediate Action: Do not store the crude dichloro intermediate. Process it immediately into the next step (S_NAr displacement).

  • Purification Fix: If you must purify, neutralize your silica gel with 1% Triethylamine (Et₃N) in the eluent. Avoid acidic mobile phases.

  • Storage: Store under Argon at -20°C.

🛑 Issue 3: "I see a 'regioisomer' impurity that I cannot separate."

Diagnosis: Over-Chlorination or Ring Chlorination. Root Cause: If using PCl₅ in addition to POCl₃, or if the reaction temperature exceeds 100°C, electrophilic chlorination can occur on the electron-rich pyrazole ring (position C3 in 1,5-a systems), leading to a trichloro species (3,5,7-trichloro).

Troubleshooting Protocol:

  • Check Reagents: Switch to neat POCl₃ (reflux, 80–90°C) without PCl₅. PCl₅ is a stronger electrophile and unnecessary for this transformation.

  • Check Temp: Lower reaction temperature to 70–80°C and extend time, rather than blasting at 110°C+.

📊 Comparative Data: Chlorinating Agents

Select the reagent system based on your substrate's recalcitrance.

Reagent SystemReactivity ProfileRisk of Side ReactionsRecommended For
POCl₃ (Neat) ModerateLowStandard substrates (5,7-diol). Cleanest profile.
POCl₃ + N,N-Dimethylaniline HighModerate (Workup critical)Sterically hindered substrates or "stalled" reactions.
POCl₃ + PCl₅ Very HighHigh (Ring chlorination)Only when POCl₃ fails completely. Risk of 3,5,7-trichloro product.
SOCl₂ + DMF (Vilsmeier) HighModerateAlternative if POCl₃ removal is difficult.

🧪 Validated Protocol: Synthesis of 5,7-Dichloropyrazolo[1,5-a]pyrimidine

Designed to minimize hydrolysis and phosphoryl adduct retention.

Reagents:

  • Pyrazolo[1,5-a]pyrimidine-5,7-diol (1.0 eq)

  • POCl₃ (Phosphorus oxychloride) (6.0–10.0 eq) – Acts as solvent and reagent.

  • N,N-Dimethylaniline (1.0 eq) – Catalyst.

Step-by-Step Workflow:

  • Setup: In a flame-dried RBF under N₂, suspend the diol in POCl₃.

  • Activation: Add N,N-dimethylaniline dropwise at 0°C. (Exothermic).

  • Reaction: Heat to 85°C (oil bath). Monitor by TLC.

    • Expert Tip: Do not rely solely on the disappearance of SM. Look for the specific product spot.

  • Quench (Critical Step):

    • Cool mixture to RT. Remove excess POCl₃ via rotary evaporation (use a caustic trap).

    • Inverse Quench: Pour the thick residue slowly onto crushed ice/water with vigorous stirring.

    • Why? Adding water to the acid causes a heat spike that hydrolyzes the C7-Cl bond. Adding acid to ice controls the exotherm.

  • Extraction: Extract immediately with DCM or CHCl₃. Wash organic layer with cold saturated NaHCO₃ (keep pH ~8, avoid strong base which promotes hydrolysis).

  • Drying: Dry over Na₂SO₄ and concentrate at <40°C.

🧠 Visualizing the Failure Points (Mechanism)

The following diagram illustrates the pathway from Diol to Dichloro product, highlighting where the "Sticky Adduct" and "Hydrolysis" traps occur.

G Start Pyrazolo-5,7-diol (Starting Material) Inter1 Phosphoryl Adduct (Metastable Intermediate) Start->Inter1 + POCl3 (Fast) Side_RingCl 3,5,7-Trichloro (Over-chlorination) Start->Side_RingCl Excess PCl5 / High Temp Inter1->Start Improper Quench (Hydrolysis of Adduct) Product 5,7-Dichloro (Target Product) Inter1->Product + Base / Heat (Elimination of PO2Cl2) Side_Hydrolysis 5-Chloro-7-hydroxy (Hydrolysis Byproduct) Product->Side_Hydrolysis Acidic/Hot Workup (C7 Labile Cl)

Caption: Mechanistic flow showing critical divergence points. The "Phosphoryl Adduct" often reverts to Starting Material if base catalysis is absent, while the Product risks hydrolysis at C7.

❓ Frequently Asked Questions (FAQ)

Q: Can I use Vilsmeier reagent (DMF/POCl₃) instead of neat POCl₃? A: Yes, but be cautious. The Vilsmeier reagent is a potent formylating agent. If your pyrazole ring has an unsubstituted C3 position, you risk C3-formylation (adding a -CHO group) alongside chlorination. Only use this if C3 is already substituted (e.g., with a cyano or ester group).

Q: My product turns pink/red after isolation. Is it ruined? A: Not necessarily. Pyrazolopyrimidines are electron-rich and prone to trace oxidation, forming colored "charge-transfer" impurities. This often happens if the workup was too acidic.

  • Fix: Pass the material through a short plug of silica gel (neutralized with 1% Et₃N) or recrystallize from Ethanol/Water.

Q: Why is the C7 position more reactive than C5? A: In the pyrazolo[1,5-a]pyrimidine system, the bridgehead nitrogen (N4) exerts a specific electronic effect. The C7 position is adjacent to the bridgehead nitrogen, making it more electron-deficient (more electrophilic) than C5. This allows for controlled regioselective S_NAr reactions at C7 first.

📚 References

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives. Source: National Institutes of Health (NIH) / PMC. Context: Detailed synthesis protocols for 5,7-dichloropyrazolo[1,5-a]pyrimidine and discussion of C7 regioselectivity. URL:[Link]

  • Hydrolysis of Phosphoryl Trichloride (POCl₃): Characterization and Safe Quenching. Source: ACS Organic Process Research & Development. Context: Safety data on metastable phosphoryl intermediates and exothermic risks during quenching.[1] URL:[Link]

  • POCl₃-PCl₅ Mixture: A Robust Chlorinating Agent. Source: Journal of the Indian Chemical Society. Context: Discussion of stronger chlorinating conditions and associated side reactions like ring cyclization/chlorination. URL:[Link]

Sources

"avoiding decomposition of pyrazolopyrimidines at high temperatures"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Avoiding Decomposition of Pyrazolopyrimidines at High Temperatures Role: Senior Application Scientist, Technical Support Center Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Technical Support Center: Pyrazolopyrimidine Stability & Synthesis

Welcome to the Advanced Heterocycle Support Hub. You are likely here because your LC-MS shows a "disappearing" product peak, the emergence of an unexplained isomer, or intractable black tar after a high-temperature step. Pyrazolopyrimidines (e.g., pyrazolo[1,5-a]pyrimidine, pyrazolo[3,4-d]pyrimidine) are privileged scaffolds in kinase inhibitor discovery (e.g., Ibrutinib analogs, CDK inhibitors), but they possess specific thermal vulnerabilities that are often mistaken for random degradation.

This guide moves beyond basic "lower the temperature" advice. We dissect the molecular mechanisms of thermal failure—specifically the Dimroth Rearrangement and Nucleophilic Ring Opening —and provide engineered protocols to circumvent them.

Part 1: Troubleshooting Guide (Root Cause Analysis)

Q1: I am refluxing my reaction to close the pyrimidine ring, but my yield decreases after 2 hours. Is the core decomposing? Diagnosis: Likely Dimroth Rearrangement , not random decomposition. The Science: Fused pyrimidines with an exocyclic amine or imine (common in kinase inhibitors) are thermodynamically unstable relative to their rearranged isomers. Under thermal stress (especially in the presence of base/acid), the pyrimidine ring undergoes an electrocyclic ring opening, bond rotation, and recyclization. The Fix:

  • Stop Refluxing: Switch to Microwave Irradiation . The rapid heating/cooling profile prevents the system from reaching the thermodynamic equilibrium required for rearrangement.

  • pH Control: The rearrangement is catalyzed by acid/base. If your cyclization requires base (e.g., NaOEt), neutralize immediately upon reaction completion.

Q2: My 4-chloro-pyrazolopyrimidine intermediate degrades during workup or storage. Why? Diagnosis: Hydrolysis driven by residual thermal energy.[1] The Science: The C4 position in pyrazolo[3,4-d]pyrimidines is highly electrophilic. While stable at room temperature in organic solvents, high-temperature aqueous workups (or rotary evaporation baths >50°C with traces of acid) accelerate nucleophilic attack by water, converting the chloro-group to a hydroxyl (allopurinol-like) species. The Fix:

  • Cold Quench: Pour reaction mixtures into ice-water, not room-temperature water.

  • Anhydrous Workup: If possible, filter inorganic salts and evaporate the organic solvent directly, avoiding aqueous washes until the electrophilic center is substituted.

Q3: I see "charring" or polymerization when synthesizing nitro-substituted pyrazolopyrimidines. Diagnosis: Radical Nucleophilic Attack / C-NO2 Cleavage. The Science: Nitro-substituted heterocycles can undergo C-NO2 bond homolysis or nucleophilic aromatic substitution-induced polymerization at temperatures >150°C. The Fix:

  • Limit T < 120°C: Most cyclizations can proceed at 80–100°C if catalyzed correctly.

  • Radical Scavengers: In rare high-temp cases, adding BHT (butylated hydroxytoluene) can inhibit radical polymerization chains.

Part 2: The "Silent Killer" – Dimroth Rearrangement Mechanism

Many researchers assume their compound "decomposed" because the mass remains the same (or similar) but the retention time shifts and biological activity vanishes. This is the Dimroth Rearrangement .

Visualizing the Trap: The diagram below illustrates how a standard pyrazolo[3,4-d]pyrimidine (Kinase Inhibitor Target) rearranges into a thermodynamically stable, but biologically inactive, isomer under heat/base.

DimrothRearrangement Target Target Kinetic Product (Pyrazolo[3,4-d]pyrimidine) Opening Ring Opening (Base/Heat Catalyzed) Target->Opening Heat (>80°C) + Base Intermediate Acyclic Intermediate (Bond Rotation) Opening->Intermediate Electrocyclic Cleavage Closing Ring Recyclization (Thermodynamic Control) Intermediate->Closing Rotation Isomer Inactive Isomer (Rearranged Product) Closing->Isomer Irreversible formation

Caption: Mechanism of Dimroth Rearrangement.[2][3][4] Heat and base drive the kinetic product (blue) through an acyclic intermediate to the thermodynamic isomer (grey), often mistaken for decomposition.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 7-amino-pyrazolo[1,5-a]pyrimidines minimizing thermal exposure. Method: Microwave-Assisted Cyclocondensation.[5]

Why this works: Conventional reflux (4–12 hours) guarantees significant rearrangement/degradation.[1] Microwave synthesis (10–20 mins) provides the activation energy for cyclization without sustaining the conditions needed for degradation pathways.

Protocol Steps:
  • Preparation:

    • Vessel: 10 mL Microwave-transparent glass vial (G10 or similar).

    • Reactants: 3-aminopyrazole derivative (1.0 equiv) +

      
      -keto ester/nitrile (1.1 equiv).
      
    • Solvent: Ethanol (Abs.) or Acetic Acid (Glacial).[1][6] Avoid DMF if possible due to high boiling point making removal difficult without heat.[1]

  • The "Heat Shock" Method:

    • Set Microwave (e.g., CEM Discover or Anton Paar) to Dynamic Mode .

    • Temperature: 120°C.

    • Ramp Time: 1 minute (Fast ramp is critical to bypass intermediate degradation).

    • Hold Time: 15 minutes.

    • Pressure Limit: 250 psi.[1]

    • Stirring: High.[1]

  • Rapid Quench (Crucial Step):

    • Do NOT allow the vial to cool slowly in the machine.

    • Immediately remove the vial (using tongs) and submerge the bottom half in an ice bath.

    • Reasoning: This "freezes" the equilibrium, preventing the thermodynamic rearrangement that occurs during slow cooling.

  • Isolation:

    • Precipitate usually forms upon cooling. Filter and wash with cold ethanol.

    • If no precipitate: Evaporate solvent using a nitrogen stream (not rotary evaporator heat) or lyophilize.[1]

Comparative Data: Thermal vs. Microwave

ParameterConventional Reflux (Oil Bath)Microwave Protocol (Optimized)
Temperature 80–110°C120°C
Time 4–8 Hours15 Minutes
Yield 45–60%85–92%
Purity (LC-MS) 80% (Isomer present)>98% (Single peak)
Decomposition Significant (Darkening)Minimal

Part 4: FAQs (Field-Proven)

Q: Can I use DMF as a solvent for high-temperature reactions? A: Avoid it if possible. While DMF dissolves everything, removing it requires high vacuum and heat (>60°C), which often degrades the product after the reaction is done. Use Ethanol or Acetonitrile (pressurized in microwave) which can be removed at low temperatures.[1]

Q: My product is an oil that won't crystallize. Did it decompose? A: Not necessarily. Pyrazolopyrimidines with flexible alkyl chains often oil out.

  • Test: Run a TLC. If you see a single spot, it's just physical state.

  • Trick: Triturate the oil with cold diethyl ether or hexane/ultrasound to induce crystallization. Do not heat it to "dry it out."

Q: Is the Dimroth rearrangement reversible? A: Generally, no. It moves from Kinetic (Less Stable)


 Thermodynamic (More Stable).[1] You cannot easily go back. This is why prevention  (short reaction times, avoiding excess base) is the only cure.

Part 5: Decision Tree for Thermal Stability

Use this flow to determine the safe operating window for your specific scaffold.

StabilityDecisionTree Start Start: Pyrazolopyrimidine Synthesis CheckSub Are there exocyclic amines/imines (e.g., -NH2, =NH) at pos 4/7? Start->CheckSub CheckHalo Is there a Halogen (Cl/Br) at pos 4? CheckSub->CheckHalo No RiskDimroth HIGH RISK: Dimroth Rearrangement CheckSub->RiskDimroth Yes RiskHydro HIGH RISK: Hydrolysis CheckHalo->RiskHydro Yes LowRisk LOW RISK: Standard Thermal Stability CheckHalo->LowRisk No ActionDimroth Action: Use Microwave (10-20 min). Avoid prolonged reflux. Neutralize base immediately. RiskDimroth->ActionDimroth ActionHydro Action: Anhydrous conditions. Avoid aq. workup >40°C. Store in desiccator. RiskHydro->ActionHydro ActionStd Action: Standard reflux ok. Limit T < 150°C. LowRisk->ActionStd

Caption: Decision Logic for selecting reaction conditions based on substituent vulnerability.

References

  • Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines: Shekarrao, K., et al.[5] "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors."[5][7] PMC, 2014.

  • Dimroth Rearrangement Mechanisms: Potikha, L. M., et al.[3] "The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines." Chemistry of Heterocyclic Compounds, 2021.[4]

  • Thermal Decomposition of Nitro-Pyrazolopyrimidines: Zhang, J., et al. "Pyrazolo[1,5-a]pyrimidine with similar 'amino–nitro–amino' arrangement characteristics to TATB."[8] CrystEngComm, 2022. [1]

  • Hydrolysis of 4-Chloro-pyrazolo[3,4-d]pyrimidines: Robins, R. K. "Potential Purine Antagonists. I. Synthesis of Some 4,6-Substituted Pyrazolo[3,4-d]pyrimidines." Journal of the American Chemical Society. [1]

  • Microwave vs. Conventional Heating Efficiency: Karakaya, A.[5][9][10] "Microwave-assisted synthesis of pyrazoles - a mini-review." Eurasian Journal of Living Sciences, 2025.[11]

Sources

"enhancing the oral bioavailability of pyrazolo[1,5-a]pyrimidine-based drugs"

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online 🟢 Operator: Senior Application Scientist Topic: Enhancing Oral Bioavailability of Pyrazolo[1,5-a]pyrimidine Scaffolds Ticket ID: PYZ-OPT-2026

System Overview & Diagnostic Hub

Welcome to the optimization hub. The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, widely used in kinase inhibitors (e.g., CDK2, TRKA, EGFR) and anxiolytics (e.g., Zaleplon). However, users frequently report System Critical Failures regarding oral bioavailability (


).

These failures typically stem from two distinct "hardware" limitations:

  • The "Brick Dust" Error: High crystallinity and planarity lead to poor aqueous solubility.

  • The "Metabolic Flash" Error: Rapid oxidation by CYP450 enzymes (particularly at the C-3 and C-6 positions) leads to high clearance.

Diagnostic Workflow

Before applying patches, run this diagnostic sequence to identify the bottleneck.

Bioavailability_Diagnostic start START: Low Oral Bioavailability (<20%) solubility_check Step 1: Check Thermodynamic Solubility (pH 6.8, FaSSIF) start->solubility_check decision_sol Is Solubility < 10 µg/mL? solubility_check->decision_sol high_mp Check Melting Point (Tm) decision_sol->high_mp YES (Solubility Limited) meta_check Step 2: Check Microsomal Stability (Cl_int) decision_sol->meta_check NO (Solubility OK) brick_dust DIAGNOSIS: Brick Dust (High Tm > 200°C) Action: Disrupt Packing / ASD high_mp->brick_dust Tm High grease_ball DIAGNOSIS: Grease Ball (Low Tm, High LogP) Action: Add Polar Groups / Salts high_mp->grease_ball Tm Low decision_meta Is Cl_int > Hepatic Flow? meta_check->decision_meta metabolic_fail DIAGNOSIS: Metabolic Instability Action: Block C-3/C-6 Sites decision_meta->metabolic_fail YES permeability_fail DIAGNOSIS: Permeability/Efflux Action: Check P-gp / Caco-2 decision_meta->permeability_fail NO

Figure 1: Diagnostic logic for identifying the root cause of low bioavailability in pyrazolo[1,5-a]pyrimidine derivatives.

Troubleshooting Guide: Solubility Enhancement

Symptom: Compound precipitates in gastric fluids; high melting point (


); flat aromatic structure.

Technical Insight: The pyrazolo[1,5-a]pyrimidine core is planar and electron-deficient. This facilitates strong


 stacking interactions in the crystal lattice, creating a "brick dust" molecule that resists dissolution.
Protocol A: Chemical Modification (The "Software" Patch)

Do not just add random solubilizing groups. You must disrupt the crystal packing energy (


) without destroying kinase binding affinity.
Target PositionModification StrategyRationaleReference
C-7 (Amino) Introduce bulky aliphatic amines (e.g.,

-methylpiperazine).
Disrupts planarity; introduces ionizable center for salt formation.[1]
C-3 Replace ester/amide with Cyano (CN) or bioisosteres.Reduces molecular weight (MW) and H-bond donors while maintaining polarity.[2]
C-5 Introduce

-rich substituents (e.g., pyrrolidine).
Increases "F3" (Fraction of

carbons), reducing melting point.
[3]

Case Study: The "Cact-3" Optimization In a study optimizing a CFTR activator, the lead compound (Cact-3) had nanomolar potency but 59 nM solubility.[1]

  • Action: Introduction of a methyl moiety to the amine at the C-7 position.

  • Result: Solubility increased 4000-fold (to 237 µM), though with a trade-off in potency.[1][2] This confirms that breaking symmetry/planarity at C-7 is a high-yield strategy.

Protocol B: Formulation Engineering (The "Hardware" Patch)

If chemical modification kills potency, you must alter the physical state.

Recommended Workflow: Amorphous Solid Dispersion (ASD)

  • Polymer Selection: HPMCAS-L or PVPVA64.

  • Method: Hot Melt Extrusion (HME) is preferred due to the high thermal stability of this scaffold.

  • Drug Load: Target 20-30%.

Troubleshooting Guide: Metabolic Stability

Symptom: High intrinsic clearance (


) in liver microsomes; short half-life (

) in vivo.

Technical Insight: The electron-rich pyrazole ring (positions C-2/C-3) and the pyrimidine ring (C-6) are susceptible to oxidative attack by CYP450 enzymes.

The "Blocking" Protocol

To extend half-life, you must block metabolic "soft spots" with metabolic armor (Halogens or Deuterium).

Chemical_Optimization core Pyrazolo[1,5-a] pyrimidine Core pos3 Position 3 (Pyrazole) core->pos3 pos6 Position 6 (Pyrimidine) core->pos6 pos7 Position 7 (Pyrimidine) core->pos7 pos2 Position 2 (Pyrazole) core->pos2 note3 High Metabolic Risk FIX: Add Electron Withdrawing Group (CN, Cl) or Amide pos3->note3 note6 Oxidation Site FIX: Fluorination (F) or Chlorination (Cl) pos6->note6 note7 Solubility Handle FIX: Add Morpholine/ Piperazine tail pos7->note7 note2 Binding Anchor FIX: Aryl/Heteroaryl for Kinase Selectivity pos2->note2

Figure 2: Strategic map for chemical modification. Red/Blue nodes indicate high-risk metabolic sites; Green indicates solubility handles.

Specific Actions:

  • C-6 Halogenation: Introducing Fluorine (F) or Chlorine (Cl) at C-6 blocks oxidation and often increases potency by filling hydrophobic pockets in kinases (e.g., TRK inhibition) [3].

  • C-3 Electron Withdrawal: Replacing electron-donating groups with electron-withdrawing groups (EWG) like Nitrile (-CN) reduces the electron density of the pyrazole ring, making it less susceptible to oxidative radical attack [2].

Frequently Asked Questions (FAQs)

Q1: My compound has a Melting Point > 250°C. Is this a dealbreaker? A: Not necessarily, but it classifies your compound as "Brick Dust."

  • Immediate Action: Do not rely on simple salt formation; the lattice energy is likely too high for the salt to dissociate effectively in the GI tract.

  • Solution: Move directly to Amorphous Solid Dispersion (ASD) using Spray Drying (if thermally labile) or Hot Melt Extrusion. The high

    
     actually helps the physical stability of the amorphous form (prevents recrystallization).
    

Q2: I see good solubility in pH 1.2 but precipitation in pH 6.8. Why? A: This is the "pH-dependent solubility trap." Pyrazolo[1,5-a]pyrimidines are weakly basic (pKa ~2-4). They dissolve in the stomach (protonated) but crash out in the intestine (neutral).

  • Fix: You need a precipitation inhibitor in your formulation. Add HPMC or HPMCAS to the formulation to maintain the supersaturated state in the small intestine long enough for absorption.

Q3: How does the C-5 substituent affect bioavailability? A: The C-5 position is critical for both metabolic stability and solubility.

  • Observation: Unsubstituted C-5 leads to rapid metabolism.

  • Optimization: Adding a trifluoromethyl (-CF3) or cyclopropyl group at C-5 can block metabolism and increase lipophilicity (if permeability is low), or use a solubilizing heterocycle if solubility is the issue [1][3].

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. RSC Advances, 2025.[3]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases. MDPI, 2024.

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. Molecules, 2024.[4][5]

  • Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator. ACS Omega, 2022.

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 5,7-Disubstituted Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, planar structure and the synthetic accessibility of its derivatives have made it a focal point for the development of novel therapeutics. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 5,7-disubstituted pyrazolo[1,5-a]pyrimidines, with a focus on their applications as kinase inhibitors, anticancer agents, and antimicrobial compounds. By examining the influence of various substituents at the 5 and 7 positions, we aim to provide researchers, scientists, and drug development professionals with actionable insights to guide future discovery efforts.

The Versatile Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a fused bicyclic system that offers multiple points for chemical modification, allowing for the fine-tuning of its pharmacological properties. The 5 and 7 positions of the pyrimidine ring are particularly amenable to substitution, and modifications at these sites have been shown to profoundly impact potency, selectivity, and pharmacokinetic profiles. The general synthesis of these compounds often involves the cyclocondensation of 3-amino-pyrazoles with β-dicarbonyl compounds or their equivalents, followed by functionalization of the pyrimidine ring through techniques like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Caption: Core structure of pyrazolo[1,5-a]pyrimidine with key substitution points.

Comparative Analysis of Biological Activities

The biological activity of 5,7-disubstituted pyrazolo[1,5-a]pyrimidines is highly dependent on the nature of the substituents at these positions. The following sections provide a comparative overview of their efficacy as kinase inhibitors, anticancer agents, and antimicrobial compounds, supported by experimental data.

Kinase Inhibition: A Tale of Two Positions

The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors targeting a range of kinases implicated in cancer and other diseases.

Tropomyosin Receptor Kinase (Trk) Inhibition:

The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are key targets in oncology. Several pyrazolo[1,5-a]pyrimidine-based Trk inhibitors have been developed, with substitutions at the 5-position playing a crucial role in achieving high potency. For instance, the incorporation of a 2,5-difluorophenyl-substituted pyrrolidine at the 5-position is a feature of the approved drug Larotrectinib. Further optimization through the introduction of macrocyclic structures has led to compounds with sub-nanomolar IC50 values.

Compound5-Substituent7-SubstituentTrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)Reference
Larotrectinib2,5-difluorophenyl-substituted pyrrolidineH5-11
Entrectinib--1.70.10.1
Compound 225-azabicyclohexaneAryl3141
Compound 29Macrocyclic-0.6-0.1
Compound 36Macrocyclic-1.42.41.9

Cyclin-Dependent Kinase (CDK) and Pim-1 Inhibition:

Substitutions at both the 5 and 7 positions have been explored for the development of CDK and Pim-1 inhibitors. For dual CDK2/TrkA inhibitors, aryl groups at the 7-position and various substituents at the 5-position have yielded compounds with nanomolar potency. In the context of Pim-1 inhibition, a 3-aryl-5-amino substitution pattern has been shown to be effective.

Compound5-Substituent7-SubstituentCDK2 IC50 (µM)TrkA IC50 (µM)Pim-1 IC50 (nM)Reference
6s Phenylamino4-Chlorophenyl0.230.45-
6t Phenylamino4-Bromophenyl0.090.45-
1 Amino3-Aryl--45
Anticancer Activity: Beyond Kinase Inhibition

The anticancer properties of 5,7-disubstituted pyrazolo[1,5-a]pyrimidines extend beyond their kinase inhibitory effects. These compounds have demonstrated potent cytotoxic activity against a variety of cancer cell lines.

The introduction of an arylhydrazo group, particularly with a methoxy substituent, at the 7-position has been shown to enhance anticancer activity against cell lines such as MCF-7, HepG-2, and HCT-116. A novel series of pyrazolo[1,5-a]pyrimidine-3-carbonitriles with amino or substituted amino groups at the 5 and 7 positions have also shown promising results, with one compound exhibiting an IC50 of 0.0020 μM against the HCT116 cell line.

Compound5-Substituent7-SubstituentCell LineIC50 (µM)Reference
14a AminoSubstituted AminoHCT-1160.0020
5h ArylArylhydrazoHCT-1161.51
RD-I-53 -2-aminobenzothiazoleA27800.9
Antimicrobial Activity: A New Frontier

Recent studies have highlighted the potential of 5,7-disubstituted pyrazolo[1,5-a]pyrimidines as antimicrobial agents. The substitution pattern plays a critical role in determining the spectrum and potency of antimicrobial activity. For instance, compounds with a 4-Br-C6H4 moiety have shown potent RNA polymerase inhibitory activity.

Compound5-Substituent7-SubstituentOrganismMIC (µg/mL)Reference
7b Methyl(E)-(4-bromophenyl)diazenylS. aureus-
10 ArylThiophen-2-ylC. albicans-

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed protocols for key experimental assays are provided below.

Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a specific protein kinase.

Reagents and Materials:

  • Recombinant human kinase

  • ATP (Adenosine triphosphate)

  • Substrate peptide or protein

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well plates

Procedure:

  • Add 2 µL of test compound dilutions in DMSO to the wells of a 384-well plate.

  • Add 10 µL of a solution containing the kinase and substrate in assay buffer to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent.

Comparative Analysis: Pyrazolo[1,5-a]pyrimidine vs. Imidazo[1,2-b]pyridazine as Pim-1 Inhibitors

[1]

Executive Summary

This technical guide provides a head-to-head comparison of two privileged scaffolds—pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyridazine —in the context of Pim-1 kinase inhibition.[1] Pim-1, a constitutively active serine/threonine kinase downstream of the JAK/STAT pathway, is a critical target for hematological malignancies (AML, MM) and prostate cancer.[2]

While both scaffolds yield nanomolar inhibitors, they diverge fundamentally in their binding modes , selectivity profiles , and liability spectra (hERG/CYP inhibition).[2] This guide analyzes these differences to aid medicinal chemists in scaffold selection and lead optimization.

Mechanistic & Structural Comparison

The Target: Pim-1 Kinase Architecture

Unlike typical kinases, Pim-1 possesses a unique hinge region containing a proline residue (Pro123).[3] This eliminates the canonical hydrogen bond donor usually found in the hinge, making Pim-1 constitutively active and structurally distinct. This architecture dictates the binding strategy for both scaffolds.

Scaffold Analysis
A. Imidazo[1,2-b]pyridazine: The

C-Helix Interactor
[3][4]
  • Binding Mode: This scaffold is unique because it often acts as an ATP-competitive inhibitor that does not rely on traditional hinge binding.[3][4] Instead, crystallographic studies (e.g., of compound K00135) reveal that the imidazo[1,2-b]pyridazine core interacts extensively with the N-terminal lobe helix

    
    C .[2][3][4]
    
  • Selectivity: By bypassing the conserved hinge hydrogen bonds and targeting the variable

    
    C helix, this scaffold achieves exceptional selectivity for Pim-1 over Pim-2 (>100-fold) and other kinases.
    
  • Key Liability: Early generations (e.g., SGI-1776) suffered from significant hERG channel blockage and CYP450 inhibition, complicating clinical development.[2]

B. Pyrazolo[1,5-a]pyrimidine: The Optimized Bioisostere
  • Binding Mode: This scaffold is often employed as a bioisostere to the purine ring of ATP. It can be decorated to form hydrogen bonds with the active site lysine (Lys67) or glutamate (Glu89).

  • Strategic Utility: Medicinal chemistry campaigns often transition to this scaffold to "rescue" leads. For instance, replacing the imidazo[1,2-b]pyridazine core with pyrazolo[1,5-a]pyrimidine has been shown to maintain Pim-1 potency while significantly reducing hERG inhibition (IC50 shift from <1

    
    M to >10 
    
    
    M).
  • SAR Flexibility: The C-3 and C-7 positions offer vectors to explore the ribose binding pocket and solvent-exposed regions, allowing for fine-tuning of physicochemical properties.

Performance Metrics: Head-to-Head Data

The following table synthesizes data from key SAR studies comparing derivatives of both scaffolds.

FeatureImidazo[1,2-b]pyridazine (e.g., SGI-1776)Pyrazolo[1,5-a]pyrimidine (e.g., Compound 1)
Pim-1 IC50 < 10 nM (High Potency)10 - 50 nM (Comparable Potency)
Pim-2 IC50 ~100 - 500 nM> 1000 nM (High Selectivity)
Binding Region Hydrophobic pocket & Helix

C
ATP Pocket & Hinge/Lys67
hERG Inhibition High Risk (IC50 < 5

M)
Low Risk (IC50 > 10

M)
CYP Inhibition Moderate to HighLow
Solubility Variable (often requires salt forms)Improved (Tunable via C-7 substitution)

Visualizing the Signaling & Inhibition Landscape

The following diagram illustrates the Pim-1 signaling cascade and where these inhibitors intervene to block cancer cell survival.

PimSignalingGrowthFactorGrowth Factors(IL-6, GM-CSF)ReceptorCytokine ReceptorGrowthFactor->ReceptorJAKJAKsReceptor->JAKSTATSTAT3 / STAT5JAK->STATPhosphorylationPim1Pim-1 Kinase(Target)STAT->Pim1Transcriptional InductionBADBAD(Apoptosis Regulator)Pim1->BADPhosphorylation(Inactivation)p21p21(Cell Cycle)Pim1->p21cMycc-Myc(Transcription)Pim1->cMycStabilizationFourEBP14E-BP1(Translation)Pim1->FourEBP1InhibitorsInhibitors:1. Imidazo[1,2-b]pyridazine2. Pyrazolo[1,5-a]pyrimidineInhibitors->Pim1Inhibition (IC50 < 50nM)OutcomesCell SurvivalProliferationDrug ResistanceBAD->Outcomesp21->OutcomescMyc->OutcomesFourEBP1->Outcomes

Figure 1: Pim-1 Kinase Signaling Pathway. Inhibitors block the phosphorylation of downstream effectors (BAD, 4E-BP1), thereby restoring apoptosis and halting proliferation.[2]

Experimental Protocols

To validate these inhibitors, the following self-validating protocols are recommended. These methods prioritize reproducibility and artifact exclusion.

Biochemical Potency: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the generation of ADP, which is converted to ATP and then to light by luciferase.[5] It is preferred over radioactive assays for high-throughput screening.

Materials:

  • Recombinant human Pim-1 kinase (active).[6]

  • Substrate: S6 kinase substrate peptide (KRRRLASLR).

  • ADP-Glo™ Kinase Assay Kit (Promega).[6]

  • 384-well white, low-volume plates.[2]

Protocol:

  • Preparation: Dilute Pim-1 kinase (0.2 ng/

    
    L) in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl
    
    
    , 0.1 mg/mL BSA, 50
    
    
    M DTT).
  • Compound Addition: Dispense 1

    
    L of test compound (in 100% DMSO) into wells. Include DMSO-only (max signal) and no-enzyme (background) controls.
    
  • Reaction Initiation: Add 2

    
    L of enzyme solution. Incubate for 10 min at RT. Add 2 
    
    
    L of substrate/ATP mix (10
    
    
    M ATP final).
  • Incubation: Incubate at RT for 60 minutes.

  • Termination (Step 1): Add 5

    
    L of ADP-Glo™ Reagent to stop the reaction and deplete unconsumed ATP. Incubate for 40 min.
    
  • Detection (Step 2): Add 10

    
    L of Kinase Detection Reagent to convert ADP to ATP/Luciferase signal.[6] Incubate for 30 min.
    
  • Read: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Calculate % Inhibition =

    
    . Fit to a 4-parameter logistic equation to determine IC50.
    
Cellular Target Engagement: Western Blotting

Objective: Confirm that the inhibitor blocks Pim-1 signaling in a relevant cell line (e.g., MV-4-11 or K562).

Protocol:

  • Seeding: Seed MV-4-11 cells at

    
     cells/mL in 6-well plates.
    
  • Treatment: Treat with inhibitor (0.1, 1, 10

    
    M) for 4 hours. Use DMSO as vehicle control.[6]
    
  • Lysis: Wash cells with cold PBS. Lyse in RIPA buffer supplemented with protease/phosphatase inhibitors.

  • Blotting: Separate proteins via SDS-PAGE and transfer to PVDF membranes.

  • Detection: Probe with primary antibodies:

    • Anti-p-BAD (Ser112): Direct Pim-1 target (Decrease indicates inhibition).

    • Anti-Pim-1: To check for protein stability changes.[4]

    • Anti-GAPDH: Loading control.

  • Validation: A potent inhibitor must reduce p-BAD levels without affecting total BAD levels.

Discovery Workflow Visualization

The following diagram outlines the logical flow from scaffold selection to lead candidate nomination.

DiscoveryWorkflowHitIDHit Identification(Screening)ScaffoldSelScaffold SelectionHitID->ScaffoldSelImidazoImidazo[1,2-b]pyridazine(High Potency, Selectivity)ScaffoldSel->ImidazoPyrazoloPyrazolo[1,5-a]pyrimidine(Balanced Profile, Low hERG)ScaffoldSel->PyrazoloLeadOptLead Optimization(SAR)BiochemBiochemical Assay(IC50)LeadOpt->BiochemValidationPreclinical ValidationImidazo->LeadOptPyrazolo->LeadOptCellCell Viability(MV-4-11)Biochem->CellLiabilityLiability Screen(hERG / CYP)Cell->LiabilityLiability->LeadOptFail (High hERG)Liability->ValidationPass

Figure 2: Workflow for optimizing Pim-1 inhibitors. Note the feedback loop at the Liability Screen, often necessitating a scaffold switch.

References

  • Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. Pogacic, V., et al. (2007).[2] Cancer Research. [Link][3]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Yang, Y., et al. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors. Kusakabe, K., et al. (2015).[7] Journal of Medicinal Chemistry. [Link][8]

  • PIM1 - Gene Result & Function. National Center for Biotechnology Information (NCBI). [Link]

Structural Efficacy of the Pyrazolo[1,5-a]pyrimidine Scaffold in Kinase Inhibition: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

In the realm of Structure-Based Drug Design (SBDD), the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a superior bioisostere to the classical purine ring found in ATP. While purine-based inhibitors often suffer from poor metabolic stability and limited substitution vectors, pyrazolo[1,5-a]pyrimidine offers a robust alternative. It retains the critical geometry required for ATP-competitive binding while eliminating the N7 and N9 nitrogens, thereby altering the electronic landscape to improve lipophilicity and membrane permeability.

This guide provides a technical comparison of this scaffold against its primary competitors (Purine and Imidazo[1,2-b]pyridazine), supported by crystallographic protocols and comparative efficacy data.

Structural Analysis & Scaffold Comparison

The Binding Mode (Hinge Interaction)

The success of pyrazolo[1,5-a]pyrimidine lies in its ability to mimic the adenine ring of ATP. In the majority of kinase-inhibitor complexes (e.g., CDK2, B-Raf, TRK), the scaffold orients itself within the ATP-binding cleft such that:

  • N4 acts as a hydrogen bond acceptor (interacting with the backbone NH of the hinge region).

  • C3/C5 substituents often project into the solvent-exposed region or the hydrophobic back-pocket (Gatekeeper residue vicinity).

  • C7 substituents typically engage the ribose-binding pocket or the catalytic lysine (via water bridges).

Comparative Analysis: The "Scaffold Hop"

A critical decision in lead optimization is "scaffold hopping" to solve physicochemical liabilities. A common transition is moving from Imidazo[1,2-b]pyridazine to Pyrazolo[1,5-a]pyrimidine .[1]

Why make this switch? While Imidazo[1,2-b]pyridazine is a potent binder (e.g., in PIM kinase inhibitors), it often suffers from solubility issues at physiological pH. The pyrazolo[1,5-a]pyrimidine scaffold shifts the bridgehead nitrogen, often resulting in:

  • Increased Basicity: The pKa of the core is modulated, often improving solubility in acidic media.

  • Vector Accessibility: The C3 position in pyrazolo[1,5-a]pyrimidine is highly reactive to electrophilic aromatic substitution, allowing for easier library generation compared to the C3 of imidazo[1,2-b]pyridazine.

Comparative Data: TTK Kinase Inhibitor Case Study

The following table summarizes a documented scaffold hop (CFI-402257 development) demonstrating the crystallographic and physicochemical improvements when switching scaffolds.

FeatureImidazo[1,2-b]pyridazine (Precursor)Pyrazolo[1,5-a]pyrimidine (Optimized)Impact of Scaffold Switch
Binding Mode Type I (ATP Competitive)Type I (ATP Competitive)Conserved hinge binding geometry.
H-Bond Acceptor N1 (Pyridazine ring)N4 (Pyrimidine ring)Equivalent hinge interaction strength.
Solubility (pH 7.4) Low (< 5 µM)Moderate (> 50 µM)Significant Improvement due to lipophilicity modulation.
Crystallographic B-Factor High (Ligand flexibility)Low (Rigid binding)Better electron density definition in Fo-Fc maps.
Selectivity Profile Moderate (Hits multiple kinases)High (Tunable C3/C7 vectors)Reduced off-target toxicity.

Case Study: CDK2 Complex (PDB: 1Y91)

To validate the structural efficacy, we examine the complex of CDK2 with a pyrazolo[1,5-a]pyrimidine inhibitor (PDB: 1Y91).

  • Resolution: 2.15 Å

  • Key Interactions:

    • The pyrazolo[1,5-a]pyrimidine core forms a bidentate H-bond pair with the hinge region (Leu83).

    • Unlike purine, the lack of N7 allows the inhibitor to sit deeper in the pocket without repulsive steric clashes with the "roof" of the active site in certain kinase conformations.

  • Outcome: This binding mode allows for high potency (IC50 < 10 nM) while maintaining a selectivity window against GSK-3β, a common off-target for CDK inhibitors.

Experimental Protocol: Co-Crystallization Workflow

Senior Scientist Note: Pyrazolo[1,5-a]pyrimidines are often lipophilic. Standard aqueous soaking often fails due to precipitation. The following "Dry Co-crystallization" or "High-DMSO Seeding" protocol is recommended.

Phase 1: Complex Preparation
  • Protein Concentration: Concentrate the kinase (e.g., CDK2, B-Raf) to 10–15 mg/mL.

  • Ligand Solubilization: Dissolve the pyrazolo[1,5-a]pyrimidine derivative in 100% DMSO to a stock of 50–100 mM.

  • Incubation (The Critical Step):

    • Mix protein and ligand at a 1:3 molar ratio .

    • Incubate on ice for 30 minutes.

    • Self-Validating Step: Centrifuge at 14,000 x g for 10 mins. If a pellet is visible, the ligand has crashed out. Do not proceed. Add 5% Ethylene Glycol to the protein buffer and repeat to improve solubility.

Phase 2: Crystallization (Micro-seeding)
  • Method: Sitting drop vapor diffusion.

  • Drop Ratio: 1 µL Protein-Ligand Complex + 1 µL Reservoir Solution + 0.2 µL Seed Stock (from apo crystals).

  • Reservoir: Standard kinase screens (e.g., PEG 3350, Ammonium Sulfate).

  • Optimization: If crystals are thin/needle-like (common with this scaffold), increase the DMSO concentration in the drop to 5% (v/v) to slow nucleation.

Phase 3: Data Collection & Validation
  • Cryo-protection: Use reservoir solution + 25% Glycerol. Avoid increasing ligand concentration in cryo, as this scaffold may induce cracking.

  • Validation: Calculate the omit map (Fo-Fc) immediately after molecular replacement. The pyrazolo[1,5-a]pyrimidine core is planar; any deviation or "puckering" in the density indicates incorrect modeling or partial occupancy.

Visualizations

Diagram 1: Kinase Inhibitor Scaffold Comparison

This diagram illustrates the topological differences between the scaffolds and their interaction points with the kinase hinge region.

ScaffoldComparison ATP Natural Ligand (ATP - Purine Core) Pyrazolo Pyrazolo[1,5-a]pyrimidine (Scaffold of Interest) ATP->Pyrazolo Bioisosteric Replacement (Removes N7/N9) Hinge Kinase Hinge Region (Backbone NH/CO) ATP->Hinge N1 (Acceptor) N6 (Donor) Pyrazolo->Hinge N4 (Acceptor) C3-Substituent (Vector) Imidazo Imidazo[1,2-b]pyridazine (Alternative Scaffold) Imidazo->Pyrazolo Scaffold Hop (Improves Solubility) Imidazo->Hinge N1 (Acceptor)

Caption: Comparison of binding topologies. The Pyrazolo[1,5-a]pyrimidine scaffold mimics ATP's N1 interaction while offering improved solubility vectors compared to Imidazo[1,2-b]pyridazine.

Diagram 2: Crystallography Workflow for Lipophilic Ligands

A self-validating workflow for handling pyrazolo[1,5-a]pyrimidine complexes.

CrystalWorkflow Start Purified Kinase (>10 mg/mL) Mix Complex Formation (1:3 Protein:Ligand) Incubate 30min @ 4°C Start->Mix Check Solubility Check (Centrifuge 14k x g) Mix->Check Fail Precipitation Observed? Add 5% Ethylene Glycol OR Reduce Ligand Ratio Check->Fail Pellet Found Pass Supernatant Clear Check->Pass No Pellet Fail->Mix Cryst Crystallization (Sitting Drop + Micro-seeding) Pass->Cryst Data X-Ray Diffraction (Check Fo-Fc Map) Cryst->Data

Caption: Optimized co-crystallization workflow. The critical "Solubility Check" prevents wasting screen time on precipitated complexes, a common issue with this scaffold.

References

  • Williamson, D.S., et al. (2005).[2] "Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2." Bioorganic & Medicinal Chemistry Letters.

  • Liu, Y., et al. (2016). "Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent." ACS Medicinal Chemistry Letters.

  • RCSB Protein Data Bank. (2005). "Crystal structure of human CDK2 complexed with a pyrazolo[1,5-a]pyrimidine inhibitor (PDB: 1Y91)."

  • Dranchak, P., et al. (2018). "Profile of the TRK Inhibitor Larotrectinib in the Treatment of NTRK Fusion-Positive Solid Tumors." OncoTargets and Therapy.

  • Hassell, A.M., et al. (2007). "Crystallization of protein–ligand complexes." Acta Crystallographica Section F.

Sources

"benchmarking new pyrazolo[1,5-a]pyrimidine derivatives against existing cancer therapies"

Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking Next-Generation Pyrazolo[1,5-a]pyrimidine Derivatives Against Standard-of-Care Cancer Therapies

Introduction As a Senior Application Scientist overseeing oncology drug screening, I frequently encounter novel chemotypes aiming to unseat established clinical kinase inhibitors. Among the most promising scaffolds currently transitioning from discovery to preclinical validation are the pyrazolo[1,5-a]pyrimidines . This fused bicyclic framework mimics the purine ring of ATP, allowing these derivatives to act as highly potent, ATP-competitive protein kinase inhibitors (PKIs)[1].

While first-generation kinase inhibitors (e.g., Roscovitine for CDKs, Larotrectinib for TRKs) have validated the clinical utility of kinase targeting, their efficacy is often curtailed by off-target toxicity and acquired resistance mutations[2]. This guide provides an objective, data-driven benchmark of novel pyrazolo[1,5-a]pyrimidine derivatives against existing therapeutic standards, detailing the mechanistic rationale, comparative efficacy, and the rigorous experimental workflows required to validate these findings.

Section 1: Mechanistic Rationale and Structural Advantages

The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry. Its structural geometry provides a versatile platform for functionalization, creating a self-validating structure-activity relationship (SAR):

  • Hinge-Binding Region: The core nitrogen atoms form critical hydrogen bonds with the kinase hinge region, anchoring the molecule within the ATP-binding pocket[3].

  • Hydrophobic Pocket Exploitation: Substitutions at the 7-position (e.g., aryl or halogenated groups) project deep into the hydrophobic pocket, enhancing target selectivity[3].

  • Solvent-Exposed Area: Modifications at the 2- or 3-positions extend into the solvent-accessible channel, modulating pharmacokinetic properties such as solubility and bioavailability without compromising target affinity[3].

Mechanism P_Deriv Pyrazolo[1,5-a]pyrimidine Derivative ATP_Site Kinase ATP-Binding Pocket (Hinge Region) P_Deriv->ATP_Site Competitive Binding Kinase Target Kinases (CDK2, TRK, Pim-1) ATP_Site->Kinase Blocks ATP Downstream Downstream Oncogenic Signaling (Phosphorylation) Kinase->Downstream Inhibits Apoptosis Induction of Apoptosis (G1/G2-M Arrest) Kinase->Apoptosis Triggers Proliferation Tumor Cell Proliferation Downstream->Proliferation Prevents

Mechanism of ATP-competitive kinase inhibition by pyrazolo[1,5-a]pyrimidine derivatives.

Section 2: Quantitative Benchmarking: Efficacy and Selectivity Profiles

To objectively evaluate these new derivatives, we must benchmark their half-maximal inhibitory concentrations (IC₅₀) against FDA-approved drugs or advanced clinical candidates. Recent literature highlights their exceptional potency across multiple oncogenic targets[1].

Table 1: Comparative In Vitro Benchmarking of Pyrazolo[1,5-a]pyrimidines vs. Standard Therapies

Target KinaseNovel DerivativeIC₅₀ (Target)Benchmark DrugIC₅₀ (Benchmark)Cellular Efficacy (Cell Line)
CDK2 Compound 21c18 nMRoscovitine / Dinaciclib~100 nM / 18 nMPotent G1-arrest in HCT-116 colon cancer cells.[4]
TRKA Compound 230.1 nMLarotrectinib~1–5 nMSuperior inhibition in KM12 colorectal cancer cells.[2]
Pim-1 Compound 4d0.61 µMQuercetin0.91 µMG2-M phase arrest in MCF-7 breast cancer cells.[3]
ABCB1 NYH-707 (5r)N/A (RF=413.6)*VerapamilRF ~10-40Restored Paclitaxel sensitivity in SW620/Ad300 cells.[5]

*RF = Reversal Fold, indicating the magnitude by which the compound reduces the IC₅₀ of a co-administered chemotherapeutic (e.g., Paclitaxel).

Analysis of the Data:

  • CDK2 Inhibition: Compound 21c demonstrates an IC₅₀ of 18 nM, rivaling the clinical investigational drug Dinaciclib and significantly outperforming the first-generation inhibitor Roscovitine[4]. The causality here lies in the triazole substitution, which optimizes hydrogen bonding within the CDK2 active site while maintaining low toxicity toward normal WI-38 fibroblasts[4].

  • Overcoming Multidrug Resistance (MDR): A critical failure point in oncology is ABCB1-mediated drug efflux. The coumarin-containing triazolo[1,5-a]pyrimidine derivative NYH-707 (5r) acts as a potent ABCB1 inhibitor[5]. By occupying the multidrug transporter's pocket via π-π stacking with PHE-994, it reduces the IC₅₀ of Paclitaxel from 4.55 µM to 0.011 µM (a 413.6-fold reversal), vastly outperforming the benchmark Verapamil[5].

Section 3: Self-Validating Experimental Protocols

As an application scientist, I emphasize that data is only as reliable as the assay that generates it. To ensure trustworthiness and reproducibility, benchmarking must follow a self-validating workflow. Below are the standardized protocols used to derive the comparative data.

Protocol 1: Cell-Free Kinase Inhibition Assay (TR-FRET)

Purpose: To determine the absolute biochemical IC₅₀ of the inhibitor without the confounding variables of cellular permeability or efflux. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard colorimetric assays because it eliminates compound auto-fluorescence interference—a common artifact with highly conjugated heterocyclic scaffolds.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Perform a 3-fold serial dilution of the pyrazolo[1,5-a]pyrimidine derivative and the benchmark drug (e.g., Dinaciclib) in 100% DMSO. Transfer to a 384-well low-volume plate (final DMSO concentration ≤ 1%).

  • Enzyme/Substrate Addition: Add the purified recombinant kinase (e.g., CDK2/Cyclin E) and the specific biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Initiate the reaction by adding ATP at a concentration equal to its apparent

    
     for the specific kinase (ensuring competitive inhibition is accurately measured).
    
  • Detection: After a 60-minute incubation, halt the reaction by adding EDTA. Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC).

  • Readout & Analysis: Read the plate on a multi-mode microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Flow Cytometry for Cell Cycle and Apoptosis Profiling

Purpose: To validate that the biochemical inhibition translates to the expected phenotypic outcome[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., HCT-116) in 6-well plates at

    
     cells/well. Incubate overnight at 37°C, 5% CO₂.
    
  • Treatment: Treat cells with the test compound at

    
     and 
    
    
    
    the cellular IC₅₀, using the benchmark drug as a positive control, and 0.1% DMSO as a vehicle control. Incubate for 48 hours.
  • Harvesting: Trypsinize cells, wash twice with cold PBS, and fix in 70% ice-cold ethanol for at least 2 hours at -20°C.

  • Staining: Resuspend the fixed cells in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate in the dark for 30 minutes.

  • Acquisition: Analyze on a flow cytometer, capturing at least 10,000 events per sample.

  • Validation: A successful CDK2 inhibitor will show a statistically significant accumulation of cells in the G0/G1 phase compared to the vehicle control, validating on-target cellular engagement[4].

Workflow CompoundPrep 1. Scaffold Synthesis & Purification (>98% purity) BiochemAssay 2. Cell-Free Kinase Assay (TR-FRET / IC50 Determination) CompoundPrep->BiochemAssay CellAssay 3. In Vitro Cell Viability (MTT / CellTiter-Glo) BiochemAssay->CellAssay MechAssay 4. Mechanistic Validation (Flow Cytometry / Western Blot) CellAssay->MechAssay InVivo 5. Preclinical Xenograft Models (PK/PD Profiling) MechAssay->InVivo

Standardized self-validating workflow for preclinical kinase inhibitor benchmarking.

Conclusion

The benchmarking of new pyrazolo[1,5-a]pyrimidine derivatives against existing standard-of-care therapies reveals a compelling trajectory for targeted oncology. By rationally designing substitutions around this privileged core, researchers are not only achieving sub-nanomolar potency against primary targets like CDK2 and TRK[2][4], but also engineering dual-action molecules capable of bypassing ABCB1-mediated multidrug resistance[5]. For drug development professionals, integrating these highly optimized scaffolds into preclinical pipelines—backed by rigorous, self-validating TR-FRET and flow cytometric assays—represents a robust strategy for developing next-generation cancer therapeutics.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Institutes of Health (NIH) / PMC. 1

  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Bioorganic Chemistry. 4

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. 2

  • Discovery of novel coumarin-containing triazolo[1,5-a]pyrimidine derivatives as potent ABCB1 inhibitor for modulation of multidrug resistance. National Institutes of Health (NIH) / PMC. 5

  • Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5‐a]pyrimidine Derivatives as Pim-1 Inhibitors. Ovid. 3

Sources

Safety Operating Guide

Proper Disposal Procedures for 5,7-Dichloro-2-isopropylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identification

This guide mandates the standard operating procedures (SOP) for the waste management of 5,7-Dichloro-2-isopropylpyrazolo[1,5-a]pyrimidine . As a halogenated nitrogen heterocycle used primarily as a scaffold in kinase inhibitor synthesis, this compound poses specific environmental and biological risks if mishandled.

Crucial Directive: Due to the stability of the pyrazolo[1,5-a]pyrimidine core and the presence of two chlorine atoms, this compound is classified as Halogenated Organic Waste . It must NEVER be disposed of down the drain or in general municipal trash.

Property Data
Chemical Name 5,7-Dichloro-2-isopropylpyrazolo[1,5-a]pyrimidine
CAS Number 1211591-34-2
Molecular Formula C₉H₉Cl₂N₃
Physical State Solid (typically off-white to beige powder)
Primary Hazard Class Irritant (Skin/Eye/Resp), Acute Toxicity (Oral)
Waste Code (RCRA) Not specifically listed (P/U list), but treated as D001/D003 (if reactive) or generic Halogenated Solvent/Solid waste.[1]
Hazard Profile & Safety Assessment

Before disposal, the user must acknowledge the specific hazards associated with the 5,7-dihalogenated motif. The reactivity of the chlorides (particularly at the C-7 position) makes this compound a potential alkylating agent or skin sensitizer.

  • Acute Toxicity: Harmful if swallowed (H302). Treat all dust as potentially toxic.

  • Irritation: Causes serious eye irritation (H319) and skin irritation (H315).

  • Environmental Fate: High persistence expected due to the heteroaromatic core. Toxic to aquatic life with long-lasting effects (H411).

Required PPE for Disposal:

  • Gloves: Nitrile (Double gloving recommended for solutions >10 mM).

  • Respiratory: N95 or P100 particulate respirator if handling dry powder outside a fume hood.

  • Eye Protection: Chemical splash goggles.

Waste Characterization & Segregation Logic

Proper disposal begins with correct segregation. This compound must be separated from non-halogenated solvents to prevent the contamination of cheaper waste streams (fuel blending).

Decision Logic: Waste Stream Selection

WasteSegregation Start Waste Containing 5,7-Dichloro-2-isopropyl... StateCheck What is the physical state? Start->StateCheck Solid Solid Waste (Powder, contaminated gloves, paper) StateCheck->Solid Liquid Liquid Waste (Reaction mixtures, mother liquor) StateCheck->Liquid SolidBin Solid Hazardous Waste Bin (Label: Toxic/Irritant) Solid->SolidBin Double Bag SolventCheck Does liquid contain Halogenated Solvents (DCM, CHCl3)? Liquid->SolventCheck HaloWaste Halogenated Organic Waste (High Temp Incineration) SolventCheck->HaloWaste Yes (DCM, etc.) NonHaloWaste Segregated Organic Waste (Label as containing Halogenated Solute) SolventCheck->NonHaloWaste No (MeOH, DMSO) NonHaloWaste->HaloWaste Preferred Route for Safety

Figure 1: Decision tree for segregating 5,7-Dichloro-2-isopropylpyrazolo[1,5-a]pyrimidine waste. Note that even if dissolved in non-halogenated solvents (like DMSO), the presence of the chlorinated solute often necessitates treating the entire mixture as halogenated waste depending on local facility rules.

Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Contaminated Debris)

Applicability: Expired pure stocks, weighing boats, contaminated gloves, silica gel from columns.

  • Collection: Place waste in a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.

  • Labeling: Affix a hazardous waste label. Clearly write:

    • Chemical Name: "5,7-Dichloro-2-isopropylpyrazolo[1,5-a]pyrimidine Solid Waste"

    • Hazards: "Toxic, Irritant, Halogenated"

  • Sealing: Ensure the container is screw-capped tightly. Do not use open-top beakers.

  • Disposal Path: Transfer to the facility's Hazardous Waste Storage Area for High-Temperature Incineration .

Protocol B: Liquid Waste (Reaction Mixtures & HPLC Effluent)

Applicability: Mother liquors, reaction quench mixtures, HPLC waste.[2]

  • Segregation: Do NOT mix with acidic aqueous waste (risk of hydrolysis/exotherm) or oxidizers.

  • Container: Use a chemically resistant carboy (HDPE or Glass).

  • Labeling:

    • If solvent is DCM/Chloroform: Label "Halogenated Solvent Waste".

    • If solvent is Methanol/DMSO: Label "Non-Halogenated Solvent Waste with Halogenated Solute". Note: Many facilities prefer to route this to the Halogenated stream to ensure incineration.

  • Neutralization (Optional but Recommended): If the waste contains unreacted chloropyrimidine and is highly reactive, quench with a mild nucleophile (e.g., dilute aqueous amine or alcohol) before adding to the main waste carboy to prevent pressure buildup.

Emergency Spill Response Workflow

In the event of a powder spill or solution leak, immediate containment is required to prevent surface contamination.

SpillResponse Assess 1. Assess Spill (Is it >10g or highly concentrated?) PPE 2. Don PPE (Goggles, Nitrile Gloves, Lab Coat) Assess->PPE Contain 3. Containment (Cover with absorbent pads/vermiculite) PPE->Contain Clean 4. Decontamination (Wipe with 10% soap/water, then Ethanol) Contain->Clean Dispose 5. Disposal (All materials into Haz Waste Bag) Clean->Dispose

Figure 2: Operational workflow for managing accidental spills of the compound.

Decontamination Solution: Unlike biologicals, bleach is not the primary decontaminant here. Use a surfactant solution (detergent/water) to solubilize the organic solid, followed by an ethanol wipe to remove residues. Dispose of all wipes as solid hazardous waste.

Regulatory & Compliance Context
  • EPA (USA): While not explicitly P-listed, the compound falls under the "Cradle-to-Grave" responsibility. It must be destroyed via incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).

  • Destruction Method: The presence of the pyrazolo-pyrimidine core requires incineration at >1000°C with secondary combustion and scrubbers (to capture HCl gas generated from the chlorines).

  • Drain Disposal: Strictly Prohibited. The compound is toxic to aquatic organisms and resistant to standard wastewater treatment biodegradation.

References
  • Accela ChemBio. (n.d.).[1] Product Information: 5,7-Dichloro-2-isopropylpyrazolo[1,5-a]pyrimidine (CAS 1211591-34-2).[1] Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • PubChem. (n.d.). Compound Summary: 5,7-Dichloropyrazolo[1,5-a]pyrimidine (Parent Scaffold).[1][3] National Library of Medicine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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5,7-Dichloro-2-isopropylpyrazolo[1,5-A]pyrimidine
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5,7-Dichloro-2-isopropylpyrazolo[1,5-A]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.